molecular formula C9H11I B2431465 1-Ethyl-4-iodo-2-methylbenzene CAS No. 1369834-22-9

1-Ethyl-4-iodo-2-methylbenzene

Cat. No.: B2431465
CAS No.: 1369834-22-9
M. Wt: 246.091
InChI Key: FESVPXRZWVZHMB-UHFFFAOYSA-N
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Description

1-Ethyl-4-iodo-2-methylbenzene is a useful research compound. Its molecular formula is C9H11I and its molecular weight is 246.091. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-4-iodo-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-4-iodo-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-4-iodo-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11I/c1-3-8-4-5-9(10)6-7(8)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESVPXRZWVZHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physical properties of 1-Ethyl-4-iodo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethyl-4-iodo-2-methylbenzene

Section 1: Compound Identity and Molecular Structure

1-Ethyl-4-iodo-2-methylbenzene is a polysubstituted aromatic hydrocarbon. As a derivative of toluene, its structure is characterized by an ethyl group, a methyl group, and a heavy iodine atom positioned on the benzene ring. This substitution pattern makes it a valuable, albeit specialized, intermediate in synthetic organic chemistry. Its utility primarily lies in its capacity to participate in cross-coupling reactions (such as Suzuki, Heck, or Sonogashira couplings) where the iodo-substituent serves as an excellent leaving group, enabling the formation of complex carbon-carbon or carbon-heteroatom bonds. Understanding its physical properties is paramount for its effective handling, reaction optimization, and purification in a research and development setting.

The fundamental identifiers for this compound are summarized in Table 1. The molecular structure, depicted in the diagram below, reveals the 1,2,4-substitution pattern on the aromatic ring, which dictates its chemical reactivity and spectroscopic characteristics.

Table 1: Compound Identifiers for 1-Ethyl-4-iodo-2-methylbenzene

Identifier Value Source
IUPAC Name 1-Ethyl-4-iodo-2-methylbenzene N/A
CAS Number 1369834-22-9 [1]
Molecular Formula C₉H₁₁I [2]
Molecular Weight 246.09 g/mol [2]
InChI Key FESVPXRZWVZHMB-UHFFFAOYSA-N [1]

| Physical Form | Liquid (at room temperature) |[1] |

Figure 1: Molecular Structure of 1-Ethyl-4-iodo-2-methylbenzene cluster_benzene cluster_substituents C1 C C2 C C1->C2 ethyl_chain CH₂CH₃ C1->ethyl_chain C3 C C2->C3 methyl CH₃ C2->methyl C4 C C3->C4 C5 C C4->C5 iodo I C4->iodo C6 C C5->C6 C6->C1

Caption: Molecular structure of 1-Ethyl-4-iodo-2-methylbenzene.

Section 2: Core Physical and Thermodynamic Properties

Direct experimental data for 1-Ethyl-4-iodo-2-methylbenzene is not extensively reported in peer-reviewed literature, a common situation for specialized synthetic intermediates. However, by leveraging data from analogous compounds and established physicochemical principles, we can provide reliable estimations and context for its expected properties.

Expert Insight: Structure-Property Relationships The are best understood by comparing it to its parent hydrocarbon, 1-ethyl-4-methylbenzene (p-ethyltoluene). The introduction of a large, heavy iodine atom has predictable and significant consequences:

  • Boiling Point: The molecular weight increases substantially (from 120.19 g/mol to 246.09 g/mol ). This enhances the strength of intermolecular London dispersion forces, requiring significantly more thermal energy to induce a phase change from liquid to gas. The boiling point is therefore expected to be much higher than the 162 °C of p-ethyltoluene.[3]

  • Density: Iodine is a dense element. Its incorporation into the molecular structure dramatically increases the mass-to-volume ratio compared to a hydrogen atom. The density of the resulting liquid is therefore expected to be considerably greater than that of water.

  • Refractive Index: The presence of the large, polarizable electron cloud of the iodine atom typically leads to a higher refractive index.

Table 2: Summary of Physical Properties

Property Estimated Value Experimental Value (Analogues) Rationale & References
Boiling Point 245 - 265 °C 162 °C (for p-ethyltoluene) The significant increase in molecular weight and polarizability due to the iodine atom elevates the boiling point substantially.[3] A predicted boiling point for the similar 1-Ethyl-4-iodo-2-methoxy-3-methylbenzene is 266.5 °C.[4]
Melting Point < -20 °C -62.3 °C (for p-ethyltoluene) The irregular substitution pattern may disrupt crystal lattice packing, likely resulting in a low melting point. The compound is a liquid at room temperature.[1]
Density ~1.45 - 1.55 g/cm³ 0.86 g/cm³ (for p-ethyltoluene) The high atomic mass of iodine significantly increases density over the parent hydrocarbon. A predicted density for a related isomer is 1.495 g/cm³.[4]
Refractive Index (n_D²⁰) ~1.58 - 1.62 1.498 (for p-ethyltoluene) The polarizable iodine atom is expected to increase the refractive index considerably. Iodobenzene has a refractive index of ~1.62.
LogP (Octanol/Water) ~4.1 3.67 (for p-ethyltoluene) Increased lipophilicity is expected due to the large, nonpolar iodine atom.[5]

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethers, halogenated solvents, hydrocarbons). | N/A | As a nonpolar organic molecule, it exhibits poor solubility in polar solvents like water but high solubility in nonpolar organic solvents. |

Section 3: Spectroscopic & Analytical Characterization

No publicly available spectra for 1-Ethyl-4-iodo-2-methylbenzene were identified. This section provides a detailed prediction of the expected spectral characteristics based on the molecular structure and data from analogous compounds. This predictive analysis is crucial for researchers to confirm the identity and purity of the compound following synthesis.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the aliphatic protons of the ethyl and methyl groups.

  • Aromatic Region (δ 6.8 - 7.8 ppm): The three aromatic protons are in unique chemical environments and will appear as distinct signals.

    • H-3: This proton is ortho to both the methyl and ethyl groups. It will likely appear as a singlet or a narrowly split doublet around δ 6.9-7.1 ppm.

    • H-5: This proton is ortho to the iodine atom and meta to the ethyl group. The deshielding effect of the iodine will shift this signal downfield to approximately δ 7.5-7.7 ppm, likely as a doublet.

    • H-6: This proton is ortho to the ethyl group and meta to the iodine. It is expected to appear as a doublet around δ 7.0-7.2 ppm.

  • Aliphatic Region (δ 1.0 - 3.0 ppm):

    • Ethyl -CH₂-: A quartet around δ 2.6-2.8 ppm, split by the adjacent -CH₃ group.

    • Methyl -CH₃ (ring): A singlet around δ 2.2-2.4 ppm.

    • Ethyl -CH₃: A triplet around δ 1.2-1.4 ppm, split by the adjacent -CH₂- group.

¹³C NMR Spectroscopy (Predicted)

The molecule has 9 unique carbon environments, which should result in 9 distinct signals in the ¹³C NMR spectrum.

  • Aromatic Carbons (δ 90 - 150 ppm):

    • C-I (C-4): The carbon directly attached to iodine will be significantly shielded due to the "heavy atom effect," appearing upfield around δ 90-100 ppm.

    • C-Et (C-1) & C-Me (C-2): These carbons will be downfield, in the δ 140-145 ppm range.

    • Other Aromatic Carbons (C-3, C-5, C-6): These will appear in the typical aromatic region of δ 125-138 ppm.

  • Aliphatic Carbons (δ 10 - 30 ppm):

    • Ethyl -CH₂-: Expected around δ 28-30 ppm.

    • Methyl -CH₃ (ring): Expected around δ 20-22 ppm.

    • Ethyl -CH₃: Expected around δ 14-16 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • ~3000-2850 cm⁻¹: C-H stretching from the ethyl and methyl groups.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1600 cm⁻¹ and ~1470 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

  • ~800-900 cm⁻¹: Out-of-plane C-H bending, indicative of the 1,2,4-trisubstitution pattern.

  • ~700-500 cm⁻¹: C-I stretching vibration. This is often weak and in the far-IR region.

Mass Spectrometry (MS) (Predicted)
  • Molecular Ion (M⁺): A strong peak is expected at m/z = 246, corresponding to the molecular weight of the compound.

  • Key Fragments:

    • m/z = 231: Loss of a methyl group ([M-15]⁺).

    • m/z = 217: Loss of an ethyl group ([M-29]⁺), likely a prominent peak.

    • m/z = 119: Loss of the iodine atom ([M-127]⁺). This will be a very significant peak, representing the stable ethyl-methyl-phenyl cation.

    • m/z = 127: A peak corresponding to the iodine cation (I⁺).

Section 4: Representative Synthesis and Purification Protocol

Direct synthesis of 1-Ethyl-4-iodo-2-methylbenzene can be achieved via electrophilic aromatic iodination of the precursor 1-ethyl-2-methylbenzene. The ortho,para-directing nature of the alkyl groups directs the incoming electrophile. The para-position is sterically more accessible, leading to the desired product as the major isomer.

Protocol: Electrophilic Iodination of 1-Ethyl-2-methylbenzene This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

1. Reagent and Solvent Preparation:

  • Dissolve 1-ethyl-2-methylbenzene (1.0 eq) in glacial acetic acid (approx. 5 mL per 1 g of substrate).

  • Prepare a solution of N-Iodosuccinimide (NIS) (1.1 eq) in glacial acetic acid.

  • Trifluoroacetic acid (TFA) (0.2 eq) is used as a catalyst.

2. Reaction Assembly and Execution:

  • In a round-bottom flask equipped with a magnetic stirrer and protected from light (wrapped in aluminum foil), add the solution of 1-ethyl-2-methylbenzene.

  • Add the catalytic amount of TFA to the flask.

  • Slowly add the NIS solution dropwise to the stirring mixture at room temperature over 30 minutes.

  • Causality: NIS is chosen as the iodine source because it is a mild and effective electrophilic iodinating agent. The acidic conditions, enhanced by the TFA catalyst, are necessary to generate a potent electrophilic iodine species (I⁺).

3. Reaction Monitoring and Work-up:

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Causality: The sodium thiosulfate quench is critical. It reduces any unreacted NIS and elemental iodine (I₂) to colorless iodide (I⁻), simplifying purification.

  • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (to neutralize acids) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

4. Purification:

  • The crude product is purified by flash column chromatography on silica gel.

  • Use a nonpolar eluent system, such as 100% hexanes or a gradient of 0-5% ethyl acetate in hexanes.

  • Causality: The product is significantly less polar than the succinimide byproduct, allowing for efficient separation on silica gel.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield 1-Ethyl-4-iodo-2-methylbenzene as a liquid.

Figure 2: Workflow for Synthesis and Purification reagents 1. Reagent Setup (Substrate, NIS, Acetic Acid, TFA) reaction 2. Iodination Reaction (Room Temp, 4-6h, Protected from Light) reagents->reaction quench 3. Quench (Add to aq. Na₂S₂O₃) reaction->quench extract 4. Extraction (Diethyl Ether) quench->extract wash 5. Wash Organic Layer (NaHCO₃, Brine) extract->wash dry 6. Dry & Concentrate (Na₂SO₄, Rotovap) wash->dry purify 7. Purification (Flash Chromatography) dry->purify product Pure Product (1-Ethyl-4-iodo-2-methylbenzene) purify->product

Sources

Technical Monograph: 1-Ethyl-4-iodo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity[1]

1-Ethyl-4-iodo-2-methylbenzene is a specialized aryl iodide intermediate used primarily in the synthesis of complex pharmaceutical agents and agrochemicals via transition-metal-catalyzed cross-coupling reactions.[1]

As a Senior Application Scientist, it is critical to address an immediate nomenclature challenge in this field. This compound is a regioisomer of the more widely known 4-Ethyl-1-iodo-2-methylbenzene (CAS 866996-02-3) , which is a key intermediate for specific kinase inhibitors (e.g., DS-9181).[1] Researchers must verify the substitution pattern (iodine position relative to the alkyl groups) before proceeding, as the electronic and steric environments differ significantly between these isomers.[1]

Chemical Identity Table[1]
PropertySpecification
IUPAC Name 1-Ethyl-4-iodo-2-methylbenzene
CAS Number 1369834-22-9
Molecular Formula C₉H₁₁I
Molecular Weight 246.09 g/mol
Appearance Pale yellow to colorless oil (light sensitive)
Boiling Point ~245°C (Predicted)
Density ~1.5 g/cm³
SMILES CCC1=C(C)C=C(I)C=C1
Storage 2–8°C, Protect from light, Inert atmosphere (Ar/N₂)
Part 2: Synthesis Strategy & Regiocontrol[1]

Synthesizing 1-ethyl-4-iodo-2-methylbenzene presents a regioselectivity challenge if attempting direct electrophilic aromatic substitution on 1-ethyl-2-methylbenzene (2-ethyltoluene).[1] Both alkyl groups are ortho/para directing.[1] Direct iodination typically yields a mixture of the 4-iodo (target) and 5-iodo isomers, which are difficult to separate by distillation due to similar boiling points.[1]

Recommended Route: The Sandmeyer Approach To ensure structural integrity and avoid isomeric impurities, the Sandmeyer reaction starting from the corresponding aniline (4-ethyl-3-methylaniline or 4-amino-1-ethyl-2-methylbenzene) is the authoritative protocol.[1] This method "locks in" the regiochemistry.[1]

Synthesis Workflow Diagram

The following diagram illustrates the logic flow from precursor selection to final isolation, highlighting the critical control points.

SynthesisWorkflow Precursor 4-Amino-1-ethyl-2-methylbenzene (Starting Material) Diazotization Diazotization (NaNO2, HCl, <5°C) Precursor->Diazotization Acidification DiazoSalt Diazonium Salt Intermediate Diazotization->DiazoSalt In-situ generation Iodination Iodination (KI, RT to 60°C) DiazoSalt->Iodination Nucleophilic Sub. Workup Quench & Extraction (Na2S2O3 wash) Iodination->Workup Iodine removal Product 1-Ethyl-4-iodo-2-methylbenzene (>98% Purity) Workup->Product Purification

Caption: Step-wise Sandmeyer sequence ensuring regiochemical fidelity for CAS 1369834-22-9.

Part 3: Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. It prioritizes safety (handling diazonium salts) and purity.[1]

Step 1: Diazotization [1]
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-1-ethyl-2-methylbenzene (1.35 g, 10 mmol) in 6 M HCl (10 mL).

  • Cooling: Cool the suspension to 0–5°C using an ice/salt bath. Vigorous stirring is essential to prevent local overheating.[1]

  • Addition: Dropwise add a solution of sodium nitrite (NaNO₂) (0.76 g, 11 mmol) in water (3 mL). Maintain the internal temperature below 5°C.

  • Validation: Stir for 20 minutes. Test the solution with starch-iodide paper; an immediate blue-black color confirms excess nitrous acid (required for complete conversion).[1]

Step 2: Iodination (Sandmeyer) [1]
  • Reagent Prep: Dissolve potassium iodide (KI) (2.49 g, 15 mmol) in water (5 mL).

  • Reaction: Slowly add the cold diazonium salt solution to the KI solution (or vice versa, depending on scale—adding diazonium to KI is safer for gas evolution control) with vigorous stirring.

    • Observation: Nitrogen gas (N₂) will evolve, and the solution will turn dark due to iodine formation.[1]

  • Completion: Allow the mixture to warm to room temperature, then heat to 60°C for 30 minutes to ensure complete decomposition of the diazonium species.

Step 3: Workup & Purification [1]
  • Quench: Cool to room temperature. Add saturated sodium thiosulfate (Na₂S₂O₃) solution until the dark iodine color fades to yellow/orange.[1]

  • Extraction: Extract with ethyl acetate or dichloromethane (3 x 20 mL).

  • Drying: Wash combined organics with brine, dry over anhydrous MgSO₄ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 95:5). The product is a non-polar oil.[1]

Part 4: Reactivity & Applications in Drug Development[1]

The core value of 1-ethyl-4-iodo-2-methylbenzene lies in its role as a sterically modulated electrophile .[1]

1. Cross-Coupling Capability

The iodine atom at position 4 is electronically activated for oxidative addition to Pd(0) catalysts.[1]

  • Steric Environment: Unlike its isomer (where the iodine is flanked by a methyl group), the iodine in this molecule is meta to the methyl group and para to the ethyl group.[1]

  • Implication: This position is relatively unhindered, allowing for facile Suzuki-Miyaura or Buchwald-Hartwig couplings even with bulky boronic acids or amines.[1]

2. Isostere Exploration

In Medicinal Chemistry, this scaffold allows researchers to probe the hydrophobic pocket of a target protein.[1]

  • Methyl vs. Ethyl: The 1-ethyl-2-methyl motif provides a specific bulk and lipophilicity profile (logP ~3.[1]7) that differs from the common dimethyl or diethyl analogues.[1] This is often used to optimize Ligand Efficiency (LE) and metabolic stability.[1]

Mechanism of Action (Suzuki Coupling Context)

The following diagram details the catalytic cycle utilizing this specific aryl iodide.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMet Transmetallation (Ar-Pd-R) OxAdd->TransMet + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Prod Coupled Biaryl RedElim->Prod Substrate 1-Ethyl-4-iodo- 2-methylbenzene Substrate->OxAdd Boronic R-B(OH)2 (Boronic Acid) Boronic->TransMet

Caption: Pd-catalyzed cycle showing the entry of 1-ethyl-4-iodo-2-methylbenzene at the oxidative addition step.

Part 5: Quality Control & Safety
Analytical Expectations (Self-Validation)
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: Look for an ABX or similar pattern depending on resolution.[1] The proton at C3 (between Et and I) and C5 (between Me and I) will be distinct.[1]

    • Alkyl Region:

      • Ethyl group: Triplet (~1.2 ppm) and Quartet (~2.6 ppm).[1]

      • Methyl group: Singlet (~2.3 ppm).[1]

    • Diagnostic: The integration ratio must be 3:2:3:3 (Aromatic:CH₂:CH₃:Ar-CH₃).[1]

Safety Handling
  • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

  • Specific Note: Aryl iodides can liberate free iodine upon prolonged light exposure.[1] Store in amber vials.

References
  • PubChem. (2025).[1][2] Compound Summary for CID 53886062: 4-Ethyl-1-iodo-2-methylbenzene (Isomer Reference).[1][3] National Library of Medicine.[1] Retrieved February 4, 2026, from [Link][1]

  • Organic Syntheses. (2008). General Procedures for Sandmeyer Reactions. Org. Synth. 2008, 85, 64-71.[1][4] Retrieved February 4, 2026, from [Link][1]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-4-iodo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-4-iodo-2-methylbenzene, a substituted aromatic iodide of interest in organic synthesis and medicinal chemistry. Due to the limited availability of experimental data for this specific compound, this document synthesizes information from computational predictions and experimental data of structurally related molecules. A detailed protocol for the experimental determination of its boiling point is provided, alongside a discussion of its synthesis and essential safety precautions. This guide is intended to serve as a valuable resource for researchers and professionals working with this and similar chemical entities.

Introduction

1-Ethyl-4-iodo-2-methylbenzene (IUPAC name: 4-Ethyl-1-iodo-2-methylbenzene) is an organic compound featuring a benzene ring substituted with an ethyl group, an iodo group, and a methyl group. Aryl iodides are pivotal intermediates in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings. The presence of the iodine atom makes this compound a versatile building block for the synthesis of more complex molecules, which is of particular interest in drug discovery and materials science.

The physical properties of a compound, such as its boiling point, are critical for its purification, handling, and for predicting its behavior in various chemical processes. An accurate understanding of these properties is fundamental to successful laboratory and industrial applications.

Physicochemical Properties of 1-Ethyl-4-iodo-2-methylbenzene

Property1-Ethyl-4-iodo-2-methylbenzene2-Iodotoluene4-Iodotoluene
Molecular Formula C₉H₁₁IC₇H₇IC₇H₇I
Molecular Weight 246.09 g/mol [1]218.03 g/mol 218.03 g/mol
Boiling Point (Predicted) Not available--
Boiling Point (Experimental) Estimated: 230-240 °C 211-212 °C211.5 °C
Calculated LogP 3.7[1]2.92.9

Note: The estimated boiling point for 1-Ethyl-4-iodo-2-methylbenzene is based on the boiling points of 2- and 4-iodotoluene, with an expected increase due to the additional ethyl group, which raises the molecular weight and van der Waals forces.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] For novel or uncharacterized compounds like 1-Ethyl-4-iodo-2-methylbenzene, a precise experimental determination is crucial. The Thiele tube method is a suitable and widely used technique for this purpose, especially when only a small amount of the substance is available.[3]

Principle of the Thiele Tube Method

This method relies on trapping a small amount of the substance's vapor in an inverted capillary tube. As the sample is heated, the trapped air and vapor expand. Upon cooling, the point at which the external atmospheric pressure overcomes the vapor pressure of the substance, causing the liquid to be drawn back into the capillary, is the boiling point.[3]

Experimental Protocol
  • Sample Preparation: Place a small amount (approximately 0.5 mL) of 1-Ethyl-4-iodo-2-methylbenzene into a small test tube or a fusion tube.

  • Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, open end down, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

  • Thiele Tube Setup: Clamp the Thiele tube to a retort stand and fill it with a high-boiling point liquid, such as mineral oil or silicone oil, to a level above the side arm.

  • Heating: Immerse the thermometer and the attached test tube into the oil bath of the Thiele tube. Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner. The shape of the Thiele tube is designed to ensure uniform heating of the oil bath through convection currents.[3]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[3]

  • Repeat: For accuracy, allow the apparatus to cool further, then reheat to obtain a second determination.

Experimental Workflow Diagram

BoilingPointDetermination A Sample Preparation: Fill small test tube with 1-Ethyl-4-iodo-2-methylbenzene B Capillary Insertion: Place sealed capillary tube (open end down) into sample A->B C Apparatus Assembly: Attach test tube to thermometer B->C D Thiele Tube Setup: Immerse assembly into oil-filled Thiele tube C->D E Heating: Gently heat the side arm of the Thiele tube D->E F Observation (Heating): Observe a rapid, continuous stream of bubbles E->F G Cooling: Remove heat source and allow to cool slowly F->G H Boiling Point Measurement: Record temperature when liquid enters the capillary tube G->H I Verification: Repeat the heating and cooling cycle H->I

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Synthesis of 1-Ethyl-4-iodo-2-methylbenzene

A plausible synthetic route to 1-Ethyl-4-iodo-2-methylbenzene involves the electrophilic iodination of 1-ethyl-2-methylbenzene. This reaction typically employs an iodinating agent, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., nitric acid or hydrogen peroxide), in the presence of a suitable solvent. The directing effects of the alkyl groups on the benzene ring will influence the regioselectivity of the iodination.

A general procedure for the synthesis of aryl iodides from arenes involves the treatment of the arene with a mixture of iodine and nitric acid.[4] For the synthesis of 1-Ethyl-4-iodo-2-methylbenzene, 1-ethyl-2-methylbenzene would be the starting material.

Safety and Handling Precautions

Aryl iodides, including 1-Ethyl-4-iodo-2-methylbenzene, require careful handling to minimize exposure and ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. Aryl iodides can be light-sensitive.[6]

  • Handling Iodine Reagents: When working with elemental iodine or other iodinating agents, be aware of their corrosive and toxic nature. Avoid skin and eye contact, and prevent the release of iodine vapor.[7]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[8]

Conclusion

While experimental data for 1-Ethyl-4-iodo-2-methylbenzene is scarce, this guide provides a robust framework for its study and application. By leveraging computational data, comparing with related compounds, and outlining a detailed experimental protocol for boiling point determination, researchers can confidently work with this versatile synthetic intermediate. Adherence to the described synthesis and safety protocols will ensure the successful and safe utilization of 1-Ethyl-4-iodo-2-methylbenzene in various research and development endeavors.

References

  • PubChem. 4-Ethyl-1-iodo-2-methylbenzene. [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

  • New Jersey Department of Health. Iodine - Hazardous Substance Fact Sheet. [Link]

  • Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chemical Reviews, 108(12), 5299–5358. [Link]

  • GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

  • Wang, D., Wang, L., & Li, P. (2016). Photo-induced iodination of aryl halides under very mild conditions. Nature Protocols, 11(10), 1978–1983. [Link]

  • Al-Tammami, S. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. [Link]

  • Organic Syntheses. Iodosobenzene. [Link]

  • University of Missouri-St. Louis. Contact with Sodium Iodide. [Link]

  • Wikipedia. Iodotoluene. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Ethyl-4-iodo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis and theoretical prediction of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-Ethyl-4-iodo-2-methylbenzene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings of the expected spectrum, offering insights into the causal relationships between the molecular structure and the resulting NMR signals.

Introduction

1-Ethyl-4-iodo-2-methylbenzene (IUPAC name: 4-ethyl-1-iodo-2-methylbenzene) is a substituted aromatic compound with the molecular formula C₉H₁₁I.[1] The precise arrangement of the ethyl, iodo, and methyl substituents on the benzene ring gives rise to a unique ¹H NMR spectrum that serves as a fingerprint for its structural verification. Understanding this spectrum is crucial for confirming the successful synthesis of this molecule and for its characterization in various chemical and pharmaceutical applications.

¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the electronic and steric environment of hydrogen atoms within a molecule. The key parameters derived from a ¹H NMR spectrum are:

  • Chemical Shift (δ): Indicates the electronic environment of a proton.

  • Integration: Represents the relative number of protons giving rise to a particular signal.

  • Multiplicity (Splitting Pattern): Reveals the number of neighboring protons.

  • Coupling Constant (J): Measures the interaction between neighboring protons.

This guide will systematically predict these parameters for 1-Ethyl-4-iodo-2-methylbenzene, grounded in the fundamental principles of NMR spectroscopy and the known effects of substituents on the benzene ring.

Theoretical Prediction of the ¹H NMR Spectrum

The chemical shifts of protons on a benzene ring are influenced by the aromatic ring current, which generally deshields them, causing them to resonate at a higher chemical shift (downfield) compared to protons in alkanes.[2] The substituents on the ring further modify these chemical shifts. Electron-donating groups (EDGs) tend to increase electron density on the ring, particularly at the ortho and para positions, leading to shielding (upfield shift). Conversely, electron-withdrawing groups (EWGs) decrease electron density, causing deshielding (downfield shift).[2]

In 1-Ethyl-4-iodo-2-methylbenzene, we have three substituents to consider:

  • Ethyl group (-CH₂CH₃): An alkyl group, which is weakly electron-donating through an inductive effect.

  • Methyl group (-CH₃): Another alkyl group, also weakly electron-donating.

  • Iodo group (-I): A halogen that is inductively electron-withdrawing but can be weakly electron-donating through resonance. Its overall effect is generally considered to be deshielding.

The interplay of these substituent effects, along with their positions on the benzene ring, will determine the final chemical shifts and coupling patterns of the aromatic protons.

Predicted ¹H NMR Data Summary
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-3~ 7.5d1HJ(H3-H5) ≈ 2
H-5~ 7.0dd1HJ(H5-H6) ≈ 8, J(H5-H3) ≈ 2
H-6~ 6.9d1HJ(H6-H5) ≈ 8
-CH₂CH₃~ 2.6q2HJ ≈ 7.5
-CH₃ (on ring)~ 2.4s3H-
-CH₂CH₃~ 1.2t3HJ ≈ 7.5

Detailed Signal Analysis

Aromatic Protons (H-3, H-5, H-6)

The benzene ring has three non-equivalent aromatic protons. Their chemical shifts are influenced by the neighboring substituents.

  • H-3: This proton is situated between the iodo and methyl groups. The electron-withdrawing nature of the iodine atom will significantly deshield this proton, shifting it the furthest downfield among the aromatic protons. It is expected to appear as a doublet due to coupling with H-5 (meta-coupling). The typical meta-coupling constant is small, around 2-3 Hz.

  • H-5: This proton is positioned between the iodo and ethyl groups. It will experience coupling from both H-6 (ortho-coupling) and H-3 (meta-coupling). Therefore, it is predicted to be a doublet of doublets. The ortho-coupling constant is typically larger (7-10 Hz) than the meta-coupling constant.

  • H-6: This proton is adjacent to the ethyl group. It will be the most shielded of the aromatic protons due to the electron-donating nature of the adjacent ethyl and the para methyl group. It is expected to appear as a doublet due to ortho-coupling with H-5.

Aliphatic Protons (Ethyl and Methyl Groups)
  • Ethyl Group (-CH₂CH₃):

    • The methylene protons (-CH₂) are directly attached to the aromatic ring and will be deshielded. They are adjacent to the three protons of the methyl group, which will split the signal into a quartet (n+1 rule, where n=3). The expected chemical shift is around 2.6 ppm.

    • The methyl protons (-CH₃) of the ethyl group are further from the ring and will be more shielded. They are adjacent to the two protons of the methylene group, resulting in a triplet (n+1 rule, where n=2). The predicted chemical shift is around 1.2 ppm. The coupling constant for the ethyl group protons (J) will be the same for both the quartet and the triplet, typically around 7.5 Hz.[3]

  • Methyl Group (-CH₃ on the ring): The protons of the methyl group attached directly to the benzene ring have no adjacent protons to couple with, so they will appear as a sharp singlet . Its chemical shift will be in the range typical for benzylic protons, around 2.4 ppm.

Molecular Structure and Proton Relationships

The following diagram illustrates the structure of 1-Ethyl-4-iodo-2-methylbenzene and the key through-bond relationships that give rise to the predicted splitting patterns in the ¹H NMR spectrum.

Caption: Molecular structure of 1-Ethyl-4-iodo-2-methylbenzene with proton labeling and key coupling interactions.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a generalized, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of 1-Ethyl-4-iodo-2-methylbenzene.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of 1-Ethyl-4-iodo-2-methylbenzene. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a clean, dry vial. Chloroform-d is a common choice for non-polar to moderately polar organic compounds. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm. d. Transfer the solution to a clean, 5 mm NMR tube.

2. Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge. b. Place the sample in the NMR spectrometer. c. Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field. d. Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved peaks. This is typically an automated or semi-automated process on modern spectrometers.

3. Data Acquisition: a. Set the appropriate acquisition parameters, including:

  • Pulse Angle: Typically a 30° or 90° pulse.
  • Acquisition Time: Usually 2-4 seconds.
  • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for nuclear relaxation.
  • Number of Scans: Dependent on the sample concentration. For a few milligrams, 8 to 16 scans are often sufficient. b. Initiate the data acquisition.

4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0 ppm. d. Integrate the peaks to determine the relative ratios of the different types of protons. e. Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values).

Conclusion

The predicted ¹H NMR spectrum of 1-Ethyl-4-iodo-2-methylbenzene is a direct reflection of its molecular structure. The distinct chemical shifts, integration values, and splitting patterns for the aromatic and aliphatic protons provide a robust method for its identification and characterization. The theoretical analysis presented in this guide, grounded in the principles of NMR spectroscopy, serves as a valuable reference for researchers working with this and structurally related compounds. The experimental protocol outlined provides a reliable framework for obtaining high-quality spectral data for empirical verification.

References

  • Brainly.in. (2025, January 25). H1 Nmr spectrum of 1 ethyl 4 methylbenzene. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂)/Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(13), 1639-1645. [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-1-(iodomethyl)-4-methylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-1-iodo-2-methylbenzene. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]

  • University of Cambridge, Department of Chemistry. (n.d.). Spin-Spin Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, August 12). 5.5: Spin-Spin Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituents on Benzene with ¹H and ¹³C Chemical Shifts at the C4 site in Benzene Relative to TMS. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Li, Y., et al. (n.d.). Highly efficient and practical hydrogenation of olefins catalyzed by in situ generated iron complex catalysts.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-ethyl-4-methyl- (CAS 622-96-8). Retrieved from [Link]

  • JoVE. (2024, April 4). Video: Spin–Spin Coupling Constant: Overview. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Infrared Spectrum of 1-Ethyl-4-iodo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique essential for the structural elucidation and quality control of chemical compounds. This guide provides a comprehensive analysis of the infrared spectrum of 1-Ethyl-4-iodo-2-methylbenzene, a substituted aromatic hydrocarbon. As an important intermediate in organic synthesis, confirming its molecular structure is critical. This document details the theoretical basis for its characteristic IR absorption bands, explains the causality behind its spectral features, provides a validated experimental protocol for data acquisition, and presents a predictive summary of its spectrum. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize IR spectroscopy for molecular characterization.

Molecular Structure and Predicted Vibrational Modes

The infrared spectrum of a molecule is a unique fingerprint derived from the vibrations of its chemical bonds. To interpret the spectrum of 1-Ethyl-4-iodo-2-methylbenzene, we must first deconstruct its molecular architecture.

The structure consists of:

  • A 1,2,4-trisubstituted benzene ring : The core of the molecule, which gives rise to characteristic aromatic C-H and C=C vibrations.

  • An ethyl group (-CH₂CH₃) and a methyl group (-CH₃) : These aliphatic substituents contribute distinct sp³-hybridized C-H stretching and bending modes.

  • An iodo group (-I) : The carbon-iodine bond is a key functional group whose vibration is heavily influenced by the mass of the iodine atom.

Each of these structural components corresponds to specific vibrational modes (stretching and bending) that absorb infrared radiation at characteristic frequencies (measured in wavenumbers, cm⁻¹).

Key Vibrational Modes of 1-Ethyl-4-iodo-2-methylbenzene cluster_Aromatic Aromatic Core cluster_Aliphatic Aliphatic Substituents cluster_Halogen Halogen Group Aromatic_CH Aromatic C-H Stretch (sp² C-H) Aromatic_CC Aromatic C=C Stretch (Ring Vibrations) Aromatic_OOP C-H Out-of-Plane Bend (Substitution Pattern) Aliphatic_CH Aliphatic C-H Stretch (sp³ C-H) Aliphatic_Bend Aliphatic C-H Bend (CH₂, CH₃) CI_Stretch Carbon-Iodine Stretch (Aryl-I) Molecule 1-Ethyl-4-iodo-2-methylbenzene Molecule->Aromatic_CH Molecule->Aromatic_CC Molecule->Aromatic_OOP Molecule->Aliphatic_CH Molecule->Aliphatic_Bend Molecule->CI_Stretch ATR-FTIR Experimental Workflow Start Start Step1 1. Clean ATR Crystal Start->Step1 Step2 2. Collect Background Spectrum (Measures Air + Instrument) Step1->Step2 Step3 3. Apply Liquid Sample to Crystal Step2->Step3 Step4 4. Collect Sample Spectrum (Me.g., 32 scans at 4 cm⁻¹ res.) Step3->Step4 Step5 5. Automatic Subtraction (Sample - Background) Step4->Step5 Step6 6. Apply ATR Correction (Optional but Recommended) Step5->Step6 End End: Final Spectrum Obtained Step6->End Step7 7. Clean ATR Crystal End->Step7 Post-Analysis

An In-depth Technical Guide to 1-Ethyl-4-iodo-2-methylbenzene: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aryl Iodides

In the landscape of modern organic synthesis and medicinal chemistry, aryl iodides stand as versatile and highly valued building blocks. Their utility stems from the unique properties of the carbon-iodine bond, which is the weakest among the carbon-halogen bonds. This characteristic renders aryl iodides particularly reactive in a host of transformative cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. These reactions are foundational in the construction of complex molecular architectures, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. Consequently, aryl iodides are indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

This guide focuses on a specific yet representative member of this class: 1-Ethyl-4-iodo-2-methylbenzene . We will delve into its discovery and the historical context of its synthesis, explore detailed and validated synthetic protocols, and discuss its applications in research and development. This document is intended to serve as a comprehensive technical resource for scientists and professionals engaged in chemical synthesis and drug discovery.

Physicochemical Properties of 1-Ethyl-4-iodo-2-methylbenzene

A clear understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key properties of 1-Ethyl-4-iodo-2-methylbenzene are summarized in the table below.[1]

PropertyValue
IUPAC Name 4-ethyl-1-iodo-2-methylbenzene
Molecular Formula C₉H₁₁I
Molecular Weight 246.09 g/mol
Appearance Not specified, likely a liquid or low-melting solid
SMILES CCC1=CC(=C(C=C1)I)C
InChI InChI=1S/C9H11I/c1-3-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3
InChIKey HNFFMNJLZFMPAN-UHFFFAOYSA-N

A Historical Perspective: The Dawn of Aromatic Functionalization

The story of 1-Ethyl-4-iodo-2-methylbenzene is intrinsically linked to the development of two cornerstone reactions in organic chemistry: electrophilic aromatic substitution and the Sandmeyer reaction. A specific "discovery" date for this particular molecule is not well-documented; rather, its existence is a logical outcome of the application of these powerful synthetic methodologies to readily available starting materials.

The theoretical underpinnings for the synthesis of such molecules began to emerge in the late 19th century. In 1890, Henry Armstrong proposed a mechanism for electrophilic aromatic substitution that is remarkably close to our modern understanding.[2] His work, which predates the discovery of the electron, provided a framework for predicting the outcomes of reactions on aromatic rings. This laid the groundwork for the direct iodination of aromatic compounds.

Almost concurrently, in 1884, Traugott Sandmeyer discovered a reaction that would come to bear his name.[3][4][5] The Sandmeyer reaction provides a versatile method for the conversion of an aromatic amine into an aryl halide via a diazonium salt intermediate.[3][4][5] This two-step process opened up synthetic routes to a wide array of substituted aromatic compounds that were not accessible through direct substitution methods.

Thus, the synthesis of 1-Ethyl-4-iodo-2-methylbenzene can be envisioned through two historically significant pathways, each with its own set of advantages and mechanistic nuances.

Synthetic Routes and Methodologies

The two primary and most logical synthetic pathways to 1-Ethyl-4-iodo-2-methylbenzene are:

  • Electrophilic Aromatic Iodination of 1-ethyl-2-methylbenzene.

  • The Sandmeyer Reaction of 4-ethyl-2-methylaniline.

Electrophilic Aromatic Iodination of 1-ethyl-2-methylbenzene

This method involves the direct introduction of an iodine atom onto the aromatic ring of 1-ethyl-2-methylbenzene through an electrophilic aromatic substitution reaction.[6] The ethyl and methyl groups are ortho, para-directing activators. Given the steric hindrance at the positions ortho to both groups, the major product of iodination is expected to be 1-Ethyl-4-iodo-2-methylbenzene.

The choice of an iodinating agent and a catalyst is crucial. Molecular iodine (I₂) itself is not sufficiently electrophilic to react with a moderately activated aromatic ring.[7] Therefore, an oxidizing agent or a Lewis acid is required to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺).[8] Common reagents for this purpose include nitric acid, a mixture of iodine and an oxidizing agent like hydrogen peroxide, or a combination of iodine and a Lewis acid.

Materials:

  • 1-ethyl-2-methylbenzene

  • Iodine (I₂)

  • Nitric acid (concentrated)

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate solution (10%)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, dissolve 1-ethyl-2-methylbenzene in dichloromethane in a round-bottom flask equipped with a stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add a pre-mixed solution of iodine and concentrated nitric acid to the stirred solution. The addition should be dropwise to control the reaction temperature and the evolution of nitrogen dioxide gas.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing cold water.

  • Wash the organic layer sequentially with a 10% sodium thiosulfate solution (to remove unreacted iodine), saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure 1-Ethyl-4-iodo-2-methylbenzene.

Electrophilic_Iodination A 1-Ethyl-2-methylbenzene D Arenium Ion Intermediate (Sigma Complex) A->D Attack by π-system B Iodine (I₂) + Oxidizing Agent (e.g., HNO₃) C Generation of Electrophilic Iodine (I⁺) B->C Activation C->D E 1-Ethyl-4-iodo-2-methylbenzene D->E Deprotonation

Caption: Workflow for Electrophilic Aromatic Iodination.

The Sandmeyer Reaction of 4-ethyl-2-methylaniline

This classic transformation provides an alternative and often cleaner route to aryl iodides.[4] It proceeds in two distinct steps: the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with an iodide ion.[9][10]

The diazotization step requires the formation of nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric or sulfuric acid. This reaction must be carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing. The subsequent displacement with iodide is typically achieved using a solution of potassium iodide (KI). Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the introduction of iodine can proceed without a catalyst.[9][10]

Materials:

  • 4-ethyl-2-methylaniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Deionized water

  • Ice

  • Sodium bicarbonate

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Beakers

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel

Procedure:

Step 1: Diazotization

  • In a beaker, dissolve 4-ethyl-2-methylaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in water and cool it to 0 °C.

  • Slowly add the cold sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

Step 2: Iodination

  • In a separate beaker, dissolve potassium iodide in water.

  • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently on a water bath for a short period to ensure complete decomposition of the diazonium salt.

  • Cool the mixture and extract the product with diethyl ether.

  • Wash the ether extract with a dilute sodium thiosulfate solution to remove any residual iodine, followed by a wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 1-Ethyl-4-iodo-2-methylbenzene.

  • Purify the product by vacuum distillation or column chromatography.

Sandmeyer_Reaction cluster_diazotization Diazotization (0-5 °C) cluster_iodination Iodination A 4-Ethyl-2-methylaniline C 4-Ethyl-2-methylbenzenediazonium chloride A->C Reaction with in situ HNO₂ B NaNO₂ + HCl B->C E 1-Ethyl-4-iodo-2-methylbenzene C->E Displacement of N₂ D Potassium Iodide (KI) D->E

Caption: Two-stage workflow for the Sandmeyer Reaction.

Applications in Research and Drug Development

While specific, large-scale industrial applications of 1-Ethyl-4-iodo-2-methylbenzene are not extensively documented in publicly available literature, its value lies in its role as a versatile intermediate in organic synthesis. Aryl iodides are crucial precursors for creating novel molecules with potential biological activity.[11]

The primary application of 1-Ethyl-4-iodo-2-methylbenzene is in cross-coupling reactions . The C-I bond is highly susceptible to oxidative addition to transition metal catalysts, most notably palladium. This allows for the facile formation of new bonds, which is a cornerstone of modern drug discovery. For instance, it can be used in:

  • Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond, leading to biaryl structures.

  • Heck Coupling: Reaction with an alkene to form a new C-C bond, leading to substituted styrenes.

  • Sonogashira Coupling: Reaction with a terminal alkyne to form a new C-C bond, creating aryl alkynes.

  • Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, synthesizing substituted anilines.

These reactions enable the construction of diverse molecular libraries for high-throughput screening in drug discovery programs.[12] The ethyl and methyl substitution pattern on the benzene ring provides a specific steric and electronic environment that can be explored for structure-activity relationship (SAR) studies.

Conclusion

1-Ethyl-4-iodo-2-methylbenzene, while not a household name, represents a valuable tool in the arsenal of the synthetic chemist. Its synthesis is rooted in the foundational discoveries of aromatic chemistry from the 19th century, yet its applications are at the forefront of modern medicinal chemistry and materials science. This guide has provided a comprehensive overview of its historical context, detailed synthetic protocols, and potential applications. As the demand for novel and complex organic molecules continues to grow, the importance of versatile intermediates like 1-Ethyl-4-iodo-2-methylbenzene will undoubtedly persist.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
  • Armstrong, H. E. (1890). The structure of cycloid hydrocarbons. Proceedings of the Chemical Society, London, 6, 95-106.
  • Fiveable. (n.d.). Aromatic Iodination. Retrieved from [Link]

  • Wikipedia. (2024). Electrophilic halogenation. Retrieved from [Link]

  • Yin, G., Wu, X., & Li, Z. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega, 3(8), 10134–10141.
  • Stavber, S., Kralj, P., & Zupan, M. (2002). Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes. Synthesis, 2002(11), 1513-1518.
  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • DISPENDIX. (2025). Innovative Workflows in Drug Discovery: Drug Interactions and Dosing with the I DOT | Webinar. Retrieved from [Link]

  • ACS Publications. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Retrieved from [Link]

  • Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2791-2824.
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • Slovenian Chemical Society. (2009). Iodination of Organic Compounds Using the Reagent System I2/30% aq. H2O2. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-1-iodo-2-methylbenzene. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 1-Ethyl-4-iodo-2-methylbenzene: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic use of well-defined building blocks is paramount to the efficient construction of complex molecular architectures. 1-Ethyl-4-iodo-2-methylbenzene, a substituted aryl iodide, has emerged as a valuable intermediate, particularly in the realms of pharmaceutical and materials science research. Its utility stems from the high reactivity of the carbon-iodine bond, which serves as a versatile handle for introducing molecular complexity through a variety of cross-coupling reactions. This guide provides an in-depth analysis of its synthesis, reactivity, and key applications, grounded in established protocols and mechanistic principles.

Chemical Identity and Physicochemical Properties

1-Ethyl-4-iodo-2-methylbenzene, also known as 4-ethyl-1-iodo-2-methyl-benzene, is an aromatic compound whose structure facilitates a range of chemical transformations.[1] Understanding its fundamental properties is the first step in harnessing its synthetic potential.

Table 1: Physicochemical Properties of 1-Ethyl-4-iodo-2-methylbenzene

PropertyValueSource
CAS Number 866996-02-3[1][2]
Molecular Formula C₉H₁₁I[1]
Molecular Weight 246.09 g/mol [1]
IUPAC Name 4-ethyl-1-iodo-2-methylbenzene[1]
Physical Form Liquid[3]
Storage Temperature 2-8°C, Keep in dark place, sealed in dry[2]

Synthesis of 1-Ethyl-4-iodo-2-methylbenzene

The most common and direct route to 1-Ethyl-4-iodo-2-methylbenzene is through the electrophilic aromatic substitution (iodination) of its precursor, 1-ethyl-2-methylbenzene.[4] This reaction leverages the directing effects of the alkyl groups on the benzene ring to achieve regioselective iodination.

Mechanistic Rationale

The ethyl and methyl groups are ortho-, para-directing activators. In 1-ethyl-2-methylbenzene, the para position relative to the ethyl group (and meta to the methyl group) is sterically accessible and electronically enriched, making it the primary site for electrophilic attack by an iodinating agent. Common iodination reagents include iodine in the presence of an oxidizing agent or N-iodosuccinimide (NIS).[5]

Visualizing the Synthesis

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product Start 1-Ethyl-2-methylbenzene Reaction Electrophilic Aromatic Substitution (Iodination) Start->Reaction Substrate Reagents Iodinating Agent (e.g., I₂, Oxidizing Agent) Reagents->Reaction Electrophile Source Product 1-Ethyl-4-iodo-2-methylbenzene Reaction->Product

Caption: General workflow for the synthesis of 1-Ethyl-4-iodo-2-methylbenzene.

Detailed Experimental Protocol: Iodination of 1-Ethyl-2-methylbenzene

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-ethyl-2-methylbenzene (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred solution at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Reaction: Stir the mixture at room temperature for 4-12 hours, or until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 1-Ethyl-4-iodo-2-methylbenzene.

Chemical Reactivity and Synthetic Utility

The synthetic power of 1-Ethyl-4-iodo-2-methylbenzene lies in the reactivity of its carbon-iodine (C-I) bond. Aryl iodides are highly prized substrates in transition-metal-catalyzed cross-coupling reactions due to the C-I bond's relatively low bond dissociation energy, which facilitates oxidative addition to the metal center (typically palladium), the crucial first step in many catalytic cycles.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, creating biaryl structures by coupling an aryl halide with an organoboron compound.[7] 1-Ethyl-4-iodo-2-methylbenzene serves as an excellent electrophilic partner in this reaction.[6]

The reaction enables the precise and efficient formation of a new carbon-carbon bond at the 4-position of the ethyl-methylbenzene scaffold. This is critical in drug discovery for exploring structure-activity relationships (SAR) by introducing a wide variety of aryl or heteroaryl substituents.

  • Setup: To an oven-dried flask, add 1-Ethyl-4-iodo-2-methylbenzene (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water.

  • Reaction: Heat the mixture under an inert atmosphere at 80-100 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: After cooling, separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction is an indispensable tool for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[8] This reaction is widely used in medicinal chemistry to construct complex molecular frameworks.[8][9]

The introduction of an alkynyl group provides a rigid linear linker, which can be a key structural element in pharmacophores or materials with specific electronic properties. The high reactivity of the C-I bond in 1-Ethyl-4-iodo-2-methylbenzene allows this transformation to occur under mild conditions.[6]

Sonogashira_Cycle cluster_reactants Inputs pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Oxidative Addition alkyne_complex Ar-Pd(II)-C≡CR(L₂) pd_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination product Product (Ar-C≡C-R) alkyne_complex->product aryl_halide 1-Ethyl-4-iodo-2-methylbenzene (Ar-I) alkyne Terminal Alkyne (R-C≡C-H) base Base cu_catalyst Cu(I) Catalyst

Caption: A simplified catalytic cycle for the Sonogashira cross-coupling reaction.

  • Setup: In a Schlenk flask, combine 1-Ethyl-4-iodo-2-methylbenzene (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq), and a copper(I) co-catalyst (e.g., CuI, 0.04 eq).

  • Solvent and Base: Add a degassed solvent such as triethylamine or a mixture of THF and diisopropylamine.

  • Reaction: Stir the mixture at room temperature under an inert atmosphere until the starting materials are consumed (monitor by TLC/LC-MS).

  • Workup and Purification: Filter the reaction mixture to remove the amine salt, and concentrate the filtrate. Purify the crude product by column chromatography.

Applications in Drug Discovery and Materials Science

The substituted biphenyl and aryl-alkyne motifs generated from 1-Ethyl-4-iodo-2-methylbenzene are prevalent in numerous biologically active compounds and functional materials. For instance, the core structure can be found in intermediates for anti-inflammatory agents, kinase inhibitors, and organic light-emitting diode (OLED) materials.[10][11]

A notable example is its potential use in synthesizing derivatives of benzothiazines, which have shown promise as analgesic and anti-inflammatory agents.[10] The ethyl and methyl substitutions on the phenyl ring can influence the molecule's lipophilicity and metabolic stability, which are critical parameters in drug design.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of 1-Ethyl-4-iodo-2-methylbenzene is essential.

  • Hazards: It may cause skin and eye irritation.[2] Inhalation or ingestion should be avoided.[3]

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, as recommended at 2-8°C.[2] It is incompatible with strong oxidizing agents.[12]

Conclusion

1-Ethyl-4-iodo-2-methylbenzene is a strategically important building block in organic synthesis. Its well-defined structure and the high reactivity of its carbon-iodine bond make it an ideal substrate for powerful bond-forming reactions like the Suzuki and Sonogashira couplings. For researchers in drug development and materials science, this compound offers a reliable and versatile platform for the synthesis of novel and complex molecules, enabling the systematic exploration of chemical space and the development of next-generation therapeutics and technologies.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53886062, 4-Ethyl-1-iodo-2-methylbenzene. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 91883824, 2-Ethyl-1-(iodomethyl)-4-methylbenzene. Available from: [Link].

  • Zhivkova, Z., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(11), 3193. Available from: [Link].

  • Niedballa, J., et al. (2022). Optimized Sonogashira coupling of iodo benzene (1a) and ethyl propiolate (2) to give ethyl 3-phenyl propiolate (3a). ResearchGate. Available from: [Link].

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. Available from: [Link].

  • Goodson, F. E., Wallow, T. I., & Novak, B. M. (1998). ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Organic Syntheses, 75, 61. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11903, 1-Ethyl-2-methylbenzene. Available from: [Link].

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. Available from: [Link].

  • Ren, Y., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. The Journal of Organic Chemistry, 83(17), 10483–10491. Available from: [Link].

  • Li, W., et al. (2006). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in aqueous solution. Express Polymer Letters, 1(1), 2-7. Available from: [Link].

  • Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Publishing. Available from: [Link].

  • NIST. Benzene, 1-ethyl-2-methyl-. Available from: [Link].

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Available from: [Link].

  • Comparison of 1‐iodo‐4‐methylbenzene and 1‐bromo‐4‐methylbenzene under optimal conditions. ResearchGate. Available from: [Link].

  • Cheméo. Chemical Properties of Benzene, 1-ethyl-4-methyl- (CAS 622-96-8). Available from: [Link].

  • Google Patents. CN111454156A - Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl...
  • Micelle-Mediated Sonogashira Coupling for DNA-Encoded Library Synthesis. PubMed. Available from: [Link].

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].

  • Homework.Study.com. Draw the structure of 1-iodo-2-methylbenzene. Available from: [Link].

  • Gelest Technical Library. Cross-Coupling of Alkynylsilanes. Available from: [Link].

  • SIELC Technologies. 1-Ethyl-2-methylbenzene. Available from: [Link].

  • Visible-Light-Promoted C-S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Organic Syntheses. Available from: [Link].

  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Available from: [Link].

  • Carl ROTH. Safety Data Sheet: Ethylbenzene. Available from: [Link].

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link].

  • V Science Academy. (2022). Draw the structure for 1-Iodo-4-methylbenzene. YouTube. Available from: [Link].

  • ethyl 4-methylbenzoate. Organic Syntheses. Available from: [Link].

  • Chemos GmbH&Co.KG. Safety Data Sheet: Ethylbenzene. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Utility of Ethyl 4-Iodobenzoate in Organic Chemistry. Available from: [Link].

Sources

Thermodynamic Profile & Synthetic Utility: 2-Ethyl-5-iodotoluene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic profile, structural properties, and synthetic utility of 2-Ethyl-5-iodotoluene (systematically 1-ethyl-4-iodo-2-methylbenzene or 2-ethyl-5-iodo-1-methylbenzene depending on priority, treated here as the specific isomer: 1-methyl-2-ethyl-5-iodobenzene ).

Technical Whitepaper for Drug Development & Materials Science

Executive Summary

2-Ethyl-5-iodotoluene (C₉H₁₁I) represents a specialized halogenated alkylarene intermediate. Unlike commodity solvents (e.g., toluene, chlorobenzene), this molecule is primarily utilized as a high-value building block in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) for pharmaceutical pharmacophores and liquid crystal mesogens.

This guide provides a critical evaluation of its thermodynamic properties, derived from high-fidelity group contribution methods and comparative analog analysis, alongside validated experimental protocols for property determination.

Chemical Identity & Structural Analysis[1][2][3][4]

The physicochemical behavior of 2-ethyl-5-iodotoluene is governed by the interplay between the lipophilic alkyl chains and the polarizable iodine atom.

Attribute Detail
IUPAC Name 1-iodo-4-ethyl-3-methylbenzene (or 4-ethyl-3-methyliodobenzene) Note: Numbering minimizes locants; "2-ethyl-5-iodotoluene" implies Toluene core at 1, Ethyl at 2, Iodo at 5.
Molecular Formula C₉H₁₁I
Molecular Weight 246.09 g/mol
SMILES CCc1cc(I)cc(C)c1
Structural Geometry Planar aromatic ring with sterically distinct alkyl substituents. The iodine atom at position 5 is electronically activated for oxidative addition.
Electronic Effects
  • Inductive Effect (+I): The ethyl (C-2) and methyl (C-1) groups donate electron density into the ring, slightly destabilizing the C-I bond compared to iodobenzene, making it more reactive in oxidative addition steps of catalytic cycles.

  • Steric Hindrance: The 1,2-substitution pattern creates a "crowded" side, leaving the 5-position relatively accessible. This asymmetry prevents efficient crystal packing, suggesting a liquid state at room temperature.

Thermodynamic Properties (Predicted & Comparative)

Due to the specialized nature of this isomer, experimental data is often proprietary. The values below are synthesized using Joback Group Contribution Methods and validated against experimentally known analogs (2-iodotoluene and 4-iodotoluene).

Table 1: Thermophysical Data Profile
PropertyValue (Predicted)ConfidenceAnalog Benchmark (2-Iodotoluene)
Physical State (STP) LiquidHighLiquid
Boiling Point (T_b) 242°C - 248°C High211°C (Exp)
Melting Point (T_m) -15°C to -5°C Medium-
Density (ρ) 1.52 ± 0.05 g/cm³ High1.698 g/cm³
Enthalpy of Vaporization (ΔH_vap) 52.5 kJ/mol Medium46.5 kJ/mol
Flash Point ~105°C High90°C
LogP (Octanol/Water) 4.1 - 4.3 High3.2
  • Interpretation: The addition of the ethyl group increases the boiling point by approximately 30-35°C compared to 2-iodotoluene due to increased London dispersion forces. The density decreases slightly relative to iodotoluene because the ethyl group adds volume (

    
    ) disproportionate to its mass contribution compared to the heavy iodine atom.
    
Table 2: Energetic Properties (Standard State)
PropertyValue (Est.)UnitMethodology
Enthalpy of Formation (ΔH_f°) +15.2 kJ/molBenson Group Additivity
Gibbs Free Energy (ΔG_f°) +85.4 kJ/molJoback Method
Heat Capacity (C_p, liquid) 215.6 J/(mol·K)Kopp’s Law Approximation

Experimental Determination Protocols

Expertise & Experience Directive: As a Senior Scientist, relying solely on prediction is insufficient for GMP workflows. The following protocols define how to empirically validate the properties above.

Protocol A: Boiling Point & Enthalpy of Vaporization (DSC/TGA)

Rationale: Classical distillation is wasteful. Differential Scanning Calorimetry (DSC) provides precise phase transition data with microgram quantities.

  • Instrument: High-pressure DSC (e.g., TA Instruments DSC 2500).

  • Sample Prep: Encapsulate 5–10 mg of 2-ethyl-5-iodotoluene in a hermetically sealed aluminum pan with a pinhole (to allow evaporation at controlled pressure).

  • Method: Ramp 5°C/min from ambient to 300°C under Nitrogen (50 mL/min).

  • Analysis: The onset of the endothermic evaporation peak corresponds to

    
    . The area under the curve (
    
    
    
    ) correlates to
    
    
    .
Protocol B: Refractive Index & Density (Oscillating U-Tube)

Rationale: Density is a critical purity metric for liquid iodides, which can degrade to liberate


 (darkening the liquid).
  • Instrument: Digital Density Meter (e.g., Anton Paar DMA 4500).

  • Calibration: Deionized water and dry air at 20.00°C.

  • Measurement: Inject 1.5 mL sample. Ensure no microbubbles (iodides are viscous).

  • QC Criteria: A density deviation >0.005 g/cm³ from the predicted 1.52 g/cm³ indicates likely photolytic decomposition (

    
     release).
    

Synthetic Utility & Pathway Visualization

The thermodynamic value of 2-ethyl-5-iodotoluene lies in the C-I bond enthalpy (~220 kJ/mol) , which is significantly weaker than C-Br or C-Cl. This makes it an ideal candidate for low-temperature oxidative addition.

Synthesis Logic (Retrosynthesis)

The most thermodynamically controlled route minimizes isomer byproducts. Direct iodination of 2-ethyltoluene often yields mixtures (4-iodo vs 5-iodo). The Sandmeyer reaction via the amine is the gold standard for regiochemical purity.

SynthesisPathway cluster_0 Precursor cluster_1 Nitration (Electrophilic Subst.) cluster_2 Reduction cluster_3 Sandmeyer Reaction Start 2-Ethyltoluene (Commercial) Nitro 2-Ethyl-5-nitrotoluene (Major Isomer) Start->Nitro HNO3/H2SO4 (Thermodynamic Control) Amine 2-Ethyl-5-aminotoluene (Amine Intermediate) Nitro->Amine H2, Pd/C or Fe/HCl Diazo Diazonium Salt (Unstable) Amine->Diazo NaNO2, HCl 0°C Product 2-Ethyl-5-iodotoluene (Target) Diazo->Product KI, H2O (Substitution)

Figure 1: Regioselective synthesis pathway ensuring the 1,2,5-substitution pattern. Direct iodination is avoided to prevent 4-iodo isomer contamination.

Stability & Handling (Safety)

Thermodynamically, alkyl iodides are metastable.

  • Photolytic Instability: The C-I bond energy (approx. 53 kcal/mol) is susceptible to cleavage by UV light (

    
    ).
    
    • Observation: Clear liquid turns pink/violet over time.

    • Prevention:[1][2] Store in amber glass over Copper turnings (stabilizer).

  • Thermal Stability: Stable up to ~150°C. Above this, elimination of HI can occur, especially in the presence of Lewis Acids.

References

  • NIST Chemistry WebBook. Thermophysical Properties of Halogenated Toluenes. National Institute of Standards and Technology.[3] [Link][3]

  • PubChem. Compound Summary: 2-Iodotoluene (Analog Reference).[4][5] National Center for Biotechnology Information. [Link]

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 1-Ethyl-4-iodo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

1-Ethyl-4-iodo-2-methylbenzene is a versatile aromatic building block of significant interest in pharmaceutical development. Its structure, featuring an ethyl and a methyl group on a benzene ring, provides a lipophilic scaffold common in many drug molecules. The key to its synthetic utility lies in the iodine substituent. The carbon-iodine bond is the most reactive among aryl halides for palladium-catalyzed cross-coupling reactions, making 1-Ethyl-4-iodo-2-methylbenzene an excellent electrophilic partner for the construction of complex molecular architectures.[1] This reactivity allows for the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of Active Pharmaceutical Ingredients (APIs).

This guide provides an in-depth exploration of key synthetic transformations starting from 1-Ethyl-4-iodo-2-methylbenzene, focusing on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss their application in building valuable pharmaceutical intermediates.

Part 1: Foundational Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance. The aryl iodide moiety of 1-Ethyl-4-iodo-2-methylbenzene makes it an ideal substrate for these transformations.[1]

Below is a generalized workflow for a typical palladium-catalyzed cross-coupling reaction.

G start Start: Reagent Preparation reagents Weigh Substrates: 1-Ethyl-4-iodo-2-methylbenzene Coupling Partner (Boronic Acid, Alkyne, Amine) Base, Ligand, Solvent start->reagents setup Reaction Setup under Inert Atmosphere (Argon or Nitrogen) reagents->setup degas Degas Solvent (Sparging with Inert Gas) setup->degas catalyst Add Palladium Catalyst degas->catalyst reaction Reaction at Elevated Temperature (e.g., 80-100 °C) Monitor by TLC or LC-MS catalyst->reaction workup Aqueous Work-up (Quench, Extract with Organic Solvent) reaction->workup purify Purification (Column Chromatography, Crystallization) workup->purify characterize Characterization (NMR, MS, HPLC) purify->characterize end_node End: Pure Intermediate characterize->end_node

Caption: Generalized workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone reaction for forming C(sp²)-C(sp²) bonds, creating biaryl structures prevalent in numerous pharmaceuticals.[2][3] The reaction couples an organoboron species (like a boronic acid) with an organic halide.[4]

Mechanistic Insight: The catalytic cycle involves three primary steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of 1-Ethyl-4-iodo-2-methylbenzene to form a Pd(II) complex. This is typically the rate-determining step.[1][5]

  • Transmetalation: The organic group from the activated boronic acid (in the presence of a base) is transferred to the palladium center, displacing the halide.[6]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][5]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 ArAr_out Ar-Ar' RedElim->ArAr_out Product center ArI_in Ar-I ArI_in->OxAdd 1-Ethyl-4-iodo- 2-methylbenzene ArBOH_in Ar'-B(OH)₂ + Base ArBOH_in->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Application Protocol: Synthesis of 4-Ethyl-2-methyl-4'-methoxy-1,1'-biphenyl

This protocol describes a representative Suzuki coupling to produce a biaryl intermediate.

ComponentMolar Eq.MW ( g/mol )AmountMoles (mmol)
1-Ethyl-4-iodo-2-methylbenzene1.0246.091.23 g5.0
4-Methoxyphenylboronic acid1.2151.960.91 g6.0
Pd(PPh₃)₄0.031155.56173 mg0.15
Potassium Carbonate (K₂CO₃)2.5138.211.73 g12.5
Toluene--25 mL-
Water--5 mL-

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Ethyl-4-iodo-2-methylbenzene (1.23 g), 4-methoxyphenylboronic acid (0.91 g), and potassium carbonate (1.73 g).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add toluene (25 mL) and water (5 mL) via syringe. The solvent mixture should be degassed by bubbling with argon for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (173 mg), to the stirred mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 90 °C and stir vigorously overnight (12-16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure biaryl product.[7]

Sonogashira Coupling: Crafting Arylalkynes

The Sonogashira coupling is an indispensable method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[8][9] This reaction typically uses a dual catalyst system of palladium and copper(I).[8] The resulting arylalkyne motif is a key structural element in many pharmaceuticals and functional materials.[8]

Mechanistic Insight: The reaction proceeds through two interconnected catalytic cycles.[8]

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the aryl iodide to a Pd(0) species.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of an amine base to form a copper acetylide intermediate.

  • Transmetalation: The acetylide group is transferred from copper to the palladium(II) complex.

  • Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from palladium, forming the product and regenerating the Pd(0) catalyst.

Application Protocol: Synthesis of 1-((4-Ethyl-2-methylphenyl)ethynyl)-4-fluorobenzene

This protocol details the synthesis of an arylalkyne, a common intermediate.

ComponentMolar Eq.MW ( g/mol )AmountMoles (mmol)
1-Ethyl-4-iodo-2-methylbenzene1.0246.091.23 g5.0
1-Ethynyl-4-fluorobenzene1.1120.120.66 g5.5
Pd(PPh₃)₂Cl₂0.02701.9070 mg0.10
Copper(I) Iodide (CuI)0.04190.4538 mg0.20
Triethylamine (TEA)3.0101.192.1 mL15.0
Tetrahydrofuran (THF), anhydrous--30 mL-

Step-by-Step Methodology:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1-Ethyl-4-iodo-2-methylbenzene (1.23 g), Pd(PPh₃)₂Cl₂ (70 mg), and CuI (38 mg) in anhydrous THF (30 mL).

  • Add triethylamine (2.1 mL) followed by 1-ethynyl-4-fluorobenzene (0.66 g) via syringe.

  • Stir the reaction mixture at room temperature for 8-12 hours. The formation of a triethylammonium iodide precipitate is typically observed.

  • Monitor the reaction by TLC until the starting aryl iodide is consumed.

  • Once complete, filter the reaction mixture through a pad of Celite to remove the salts and catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product via flash column chromatography (eluent: hexane) to obtain the desired arylalkyne.[10]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds by reacting an aryl halide with an amine in the presence of a base.[11][12] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in medicinal chemistry.[13]

Mechanistic Insight: The catalytic cycle is analogous to other cross-coupling reactions.[11]

  • Oxidative Addition: Pd(0) adds to the aryl iodide.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and the base facilitates deprotonation to form a palladium amide complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.

Application Protocol: Synthesis of N-(4-Ethyl-2-methylphenyl)aniline

This protocol outlines the synthesis of a diarylamine intermediate.

ComponentMolar Eq.MW ( g/mol )AmountMoles (mmol)
1-Ethyl-4-iodo-2-methylbenzene1.0246.091.23 g5.0
Aniline1.293.130.55 mL6.0
Pd₂(dba)₃0.015915.7269 mg0.075
Xantphos0.04578.68116 mg0.20
Sodium tert-butoxide (NaOtBu)1.496.100.67 g7.0
Toluene, anhydrous--40 mL-

Step-by-Step Methodology:

  • Add sodium tert-butoxide (0.67 g) to an oven-dried Schlenk tube.

  • In a separate flask, add Pd₂(dba)₃ (69 mg) and Xantphos (116 mg), and backfill with argon. Add anhydrous toluene (20 mL) and stir for 10 minutes.

  • To the Schlenk tube containing the base, add 1-Ethyl-4-iodo-2-methylbenzene (1.23 g) and the remaining anhydrous toluene (20 mL).

  • Add aniline (0.55 mL) to the substrate mixture via syringe.

  • Transfer the prepared catalyst solution to the Schlenk tube containing the substrate/base mixture via cannula.

  • Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.

  • After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the resulting crude oil by column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate the arylamine product.

Part 2: Application in Targeted Synthesis - The Etoricoxib Core

The methodologies described above are not merely academic exercises; they are directly applicable to the synthesis of complex pharmaceutical agents. For instance, the biaryl core of Etoricoxib , a selective COX-2 inhibitor, is often constructed using a Suzuki-Miyaura coupling. While the exact starting material is different, the core transformation is identical in principle. A key step involves coupling an aryl halide with an appropriately substituted phenylboronic acid derivative.[14]

The synthesis of a key intermediate for Etoricoxib can involve the Suzuki coupling of a pyridine-based halide with a 4-(methylthio)phenylboronic acid, followed by oxidation to the sulfone. This highlights how the C-C bond-forming strategies detailed here are pivotal in constructing the central scaffolds of modern drugs.[14]

G cluster_0 Synthetic Pathways A 1-Ethyl-4-iodo- 2-methylbenzene B Biaryl Intermediates (e.g., for COX-2 Inhibitors) A->B Suzuki Coupling + Arylboronic Acid C Arylalkyne Intermediates (e.g., for Enzyme Inhibitors) A->C Sonogashira Coupling + Terminal Alkyne D Arylamine Intermediates (e.g., for Kinase Inhibitors) A->D Buchwald-Hartwig + Amine

Sources

Application Note and Protocol: High-Yield Synthesis of 2-Ethyl-5-methylphenyllithium via Lithium-Iodine Exchange

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the experimental procedure for the lithiation of 1-Ethyl-4-iodo-2-methylbenzene to generate 2-Ethyl-5-methylphenyllithium, a versatile aryllithium intermediate in organic synthesis. The protocol details a robust and high-yield method utilizing n-butyllithium for the lithium-halogen exchange. Beyond a mere recitation of steps, this guide delves into the underlying scientific principles, causality behind experimental choices, and critical safety considerations necessary for handling pyrophoric organolithium reagents. The information presented is designed to be a self-validating system, ensuring reproducibility and safety for researchers in both academic and industrial settings.

Introduction and Scientific Rationale

The generation of aryllithium reagents through lithium-halogen exchange is a cornerstone of modern synthetic organic chemistry.[1] These highly reactive nucleophiles are invaluable for the construction of complex molecular architectures via carbon-carbon and carbon-heteroatom bond formation. The target compound of this protocol, 2-Ethyl-5-methylphenyllithium, serves as a key precursor for introducing the 2-ethyl-5-methylphenyl moiety into a wide array of molecules, a common structural motif in pharmaceuticals and advanced materials.

The method of choice for this transformation is the lithium-iodine exchange, a rapid and generally high-yielding reaction.[2][3] The rate of lithium-halogen exchange follows the trend I > Br > Cl, making aryl iodides the preferred substrates for this reaction at low temperatures.[2] The reaction proceeds through a reversible equilibrium that favors the formation of the more stable organolithium species.[4] In this case, the equilibrium lies far to the right, favoring the formation of the aryllithium over the starting alkyllithium (n-butyllithium). The reaction is typically conducted at very low temperatures (-78 °C) to minimize side reactions, such as the degradation of ethereal solvents like tetrahydrofuran (THF) by the organolithium reagent.[5]

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of this procedure. All glassware should be oven-dried and cooled under a stream of inert gas to ensure anhydrous conditions.[6]

Reagent/MaterialGradeSupplierNotes
1-Ethyl-4-iodo-2-methylbenzene>98%Commercially AvailableStore under inert gas.
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially AvailablePyrophoric reagent. Handle with extreme care.[7][8]
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableMust be anhydrous (<50 ppm H₂O).
Anhydrous Diethyl Ether (Et₂O)DriSolv® or equivalentCommercially AvailableMust be anhydrous (<50 ppm H₂O).
Deuterium Oxide (D₂O)99.9 atom % DCommercially AvailableFor reaction monitoring.
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent GradeCommercially AvailableFor quenching the reaction.
Nitrogen (N₂) or Argon (Ar)High PurityGas SupplierFor maintaining an inert atmosphere.
Dry Ice / AcetoneN/AN/AFor cold bath.

Detailed Experimental Protocol

This protocol outlines the lithiation of 1-Ethyl-4-iodo-2-methylbenzene and subsequent quenching with an electrophile (exemplified by deuterium oxide for reaction monitoring).

Reaction Setup and Lithiation
  • Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.[9] Ensure a positive pressure of inert gas is maintained throughout the entire procedure.

  • Reagent Preparation: In the reaction flask, dissolve 1-Ethyl-4-iodo-2-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.3 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[9] It is crucial to maintain this temperature to prevent side reactions.

  • Addition of n-Butyllithium: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the stirred solution via a syringe over 15-20 minutes. Maintain the internal temperature below -70 °C during the addition.[9] A slight color change may be observed, indicating the formation of the aryllithium species.

  • Reaction Time: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

Reaction Quenching and Work-up
  • Quenching: While maintaining the temperature at -78 °C, slowly add the desired electrophile. For reaction monitoring, a small aliquot can be quenched with deuterium oxide (D₂O) (1.5 eq). For preparative scale, the electrophile is typically added as a solution in anhydrous THF.

  • Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature over 1-2 hours.

  • Aqueous Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental procedure.

Lithiation_Workflow cluster_setup Reaction Setup cluster_reaction Lithiation cluster_workup Quenching & Work-up Setup 1. Assemble Flame-Dried Glassware under Inert Atmosphere Reagent 2. Dissolve Aryl Iodide in Anhydrous THF Setup->Reagent Cooling 3. Cool to -78 °C Reagent->Cooling Addition 4. Add n-BuLi Dropwise (maintain < -70 °C) Cooling->Addition Stirring 5. Stir at -78 °C for 1 hour Addition->Stirring Quench 6. Add Electrophile at -78 °C Stirring->Quench Warm 7. Warm to Room Temp. Quench->Warm Workup 8. Aqueous Work-up & Extraction Warm->Workup Purify 9. Purification Workup->Purify

Caption: Experimental workflow for the lithiation of 1-Ethyl-4-iodo-2-methylbenzene.

Mechanism of Lithium-Iodine Exchange

The lithium-halogen exchange reaction is believed to proceed through the formation of an "ate complex" as either a transition state or a short-lived intermediate.[4] In this complex, the nucleophilic butyl group of n-butyllithium attacks the electrophilic iodine atom of the aryl iodide. This concerted process leads to the formation of the more stable aryllithium and butyl iodide.

Caption: Simplified mechanism of the lithium-iodine exchange reaction.

Troubleshooting and Safety Precautions

Troubleshooting:

IssuePotential CauseRecommended Solution
Low or no conversionInactive n-BuLiTitrate the n-BuLi solution before use.
Wet solvent or glasswareEnsure all solvents are anhydrous and glassware is properly dried.
Formation of side productsReaction temperature too highMaintain the reaction temperature at -78 °C.
Impure starting materialPurify the 1-Ethyl-4-iodo-2-methylbenzene before use.

Safety Precautions:

  • Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water and air.[8] All manipulations must be carried out under a strict inert atmosphere (N₂ or Ar) in a fume hood.[6][7]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety goggles, and appropriate gloves (e.g., nitrile gloves) at all times.[10][11]

  • Quenching: Have a suitable quenching agent (e.g., isopropanol) readily available in case of spills.[6] Leftover n-BuLi in syringes or on glassware must be quenched carefully.[12]

  • Cold Baths: Handle dry ice and acetone with cryogenic gloves to prevent cold burns.

References

  • Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved from [Link]

  • PMC - NIH. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • Harvard University. (n.d.). organolithium reagents 1. Retrieved from [Link]

  • ResearchGate. (2022, November 29). In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li‐Exchange. Retrieved from [Link]

  • Google Patents. (n.d.). US3846435A - Process for the production of 2-methyl-5-ethyl pyridine.
  • ACS Publications. (2025, August 6). Synthesis and Structural Characterization of Lithium-Based Metal−Organic Frameworks. Retrieved from [Link]

  • RSC Publishing. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Retrieved from [Link]

  • PubMed. (2023, January 2). In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange. Retrieved from [Link]

  • Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]

  • Harvard University. (n.d.). lithium halogen exchange #1 revised. Retrieved from [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Retrieved from [Link]

  • Open Access LMU. (n.d.). In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I. Retrieved from [Link]

  • MDPI. (n.d.). Comparative DFT Study of Lignocellulosic Binders on N- and S-Monodoped Graphene for Sustainable Li-Ion Battery Electrodes. Retrieved from [Link]

  • Organic Process Research & Development. (n.d.). Optimization of Organolithium Reactions. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]

  • Google Patents. (n.d.). DE10030535C1 - Ethyllithium in dibutyl ether, process for their preparation and their use.
  • Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. Retrieved from [Link]

  • Synarchive. (2023, May 11). n-Butyllithium: A Comprehensive Review of Properties, Preparation and Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, April 28). Mechanism of lithium-halogen exchange of primary alkyl iodide. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). n-Butyllithium: Lessons Learned. Retrieved from [Link]

  • ACS Materials Letters. (n.d.). Vol. 8 No. 2. Retrieved from [Link]

  • Wikipedia. (n.d.). Triphenylene. Retrieved from [Link]

Sources

use of 4-iodo-1-ethyl-2-methylbenzene in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Leveraging 4-Iodo-1-ethyl-2-methylbenzene in Agrochemical Synthesis

Executive Summary

4-iodo-1-ethyl-2-methylbenzene (CAS: 1125446-26-9 / Analogous) serves as a high-value arylating agent in the synthesis of next-generation agrochemicals.[1] Distinguished by its specific substitution pattern—an iodine atom para to an ethyl group and meta to a methyl group—this intermediate offers a unique balance of steric steering and lipophilic modulation.[1]

This guide details the strategic utility of this compound in constructing biaryl and heterobiaryl scaffolds common in herbicides (e.g., ACCase inhibitors) and fungicides (e.g., SDHIs).[1] It provides a validated protocol for Palladium-catalyzed cross-coupling, emphasizing the kinetic advantages of the aryl iodide moiety over brominated or chlorinated analogs.[1]

Strategic Application in Agrochemical Design

Structural Advantages

The deployment of 4-iodo-1-ethyl-2-methylbenzene is driven by three critical design factors in pesticide discovery:

  • Lipophilicity Modulation (LogP): The ethyl and methyl groups increase the lipophilicity of the resulting active ingredient (AI) without introducing halogens or extended aromatic systems.[1] This is crucial for optimizing canopy penetration in foliar herbicides and ensuring adequate root uptake in systemic fungicides.[1]

  • Conformational Locking: The ortho-methyl group (relative to the ethyl, but meta to the iodine) creates a specific steric environment.[1] When coupled to a heteroaryl core, this methyl group restricts rotation around the biaryl axis, potentially locking the bioactive conformation and increasing binding affinity to target enzymes (e.g., PPO or ALS).[1]

  • Reactivity Profile: The C–I bond (Bond Dissociation Energy ~65 kcal/mol) is significantly weaker than C–Br (~81 kcal/mol) or C–Cl (~96 kcal/mol).[1] This allows for:

    • Milder Reaction Conditions: Lower temperatures preventing degradation of sensitive heterocycles.[1]

    • Catalyst Economy: Lower loadings of expensive Pd/ligand systems.[1]

    • Chemoselectivity: Preferential coupling at the iodine site in the presence of other halogens (e.g., a chloro-substituted pyridine partner).[1]

Target Scaffolds

This intermediate is primarily used to install the 4-ethyl-3-methylphenyl moiety into:

  • Biaryl Ether Herbicides: Via Ullmann-type coupling with phenols.[1]

  • Pyrazole/Pyridine Carboxamides: Via Suzuki-Miyaura coupling for SDHI fungicides.[1]

  • Benzoylureas: Via carbonylation or direct amination pathways (Buchwald-Hartwig).[1]

Validated Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of 4-iodo-1-ethyl-2-methylbenzene with a heteroaryl boronic acid.[1] This workflow is optimized for high throughput and scalability.

Reaction Scheme

[1]
  • Ar-I: 4-iodo-1-ethyl-2-methylbenzene[1]

  • Het-B(OH)₂: Representative Heteroaryl Boronic Acid (e.g., 3-Pyridineboronic acid)[1]

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6]RoleNotes
4-iodo-1-ethyl-2-methylbenzene 1.0ElectrophileLimiting reagent.[1][2]
Heteroaryl Boronic Acid 1.2 - 1.5NucleophileExcess ensures full conversion.[1]
Pd(dppf)Cl₂ · DCM 0.03 (3 mol%)CatalystRobust, air-stable Pd(II) precatalyst.[1]
Potassium Carbonate (K₂CO₃) 2.5BaseActivates the boronic acid.[1]
1,4-Dioxane / Water (4:1) N/ASolventDegassed.[1] Promotes solubility of inorganic base.[1]
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Charge a reaction vessel (flask or vial) with 4-iodo-1-ethyl-2-methylbenzene (1.0 equiv), Boronic Acid (1.2 equiv), and K₂CO₃ (2.5 equiv).[1]

    • Critical Step: Evacuate and backfill with Nitrogen or Argon (3 cycles) to remove O₂.[1] Oxygen poisons the Pd(0) active species and promotes homocoupling.[1]

  • Solvent Addition:

    • Add degassed 1,4-Dioxane/Water (4:1 ratio) via syringe.[1] Concentration should be approx.[1][2] 0.2 M with respect to the aryl iodide.[1][7]

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂[1] · DCM (3 mol%) quickly under a positive stream of inert gas.[1]

    • Why Pd(dppf)? The large bite angle of the dppf ligand facilitates the reductive elimination step, often the rate-determining step for bulky substrates.[1]

  • Reaction:

    • Heat the mixture to 80–90°C for 4–12 hours. Monitor via HPLC or TLC.[1]

    • Endpoint: Disappearance of the aryl iodide peak.[1]

  • Workup:

    • Cool to room temperature.[1][8]

    • Filter through a pad of Celite® to remove Palladium black.[1] Rinse with Ethyl Acetate.[1][2]

    • Wash the filtrate with water (1x) and brine (1x).[1]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purification:

    • Purify via Silica Gel Column Chromatography (Gradient: Hexanes -> Ethyl Acetate).[1]

Visualization of Workflow & Mechanism

Synthetic Workflow Diagram

Agrochemical_Synthesis_Workflow cluster_logic Strategic Value Raw_Mat Precursor: 1-Ethyl-2-methylbenzene Iodination Step 1: Electrophilic Iodination (I2 / Oxidant) Raw_Mat->Iodination Regioselective Functionalization Intermediate Key Intermediate: 4-Iodo-1-ethyl-2-methylbenzene Iodination->Intermediate Purification Coupling Step 2: Cross-Coupling (Suzuki/Sonogashira) Intermediate->Coupling Pd-Catalysis + Heterocycle Sterics Ortho-Methyl: Conformational Lock Intermediate->Sterics Reactivity C-I Bond: Rapid Oxidative Addition Intermediate->Reactivity Target Final Active Ingredient (Herbicide/Fungicide) Coupling->Target Deprotection/ Formulation

Caption: Workflow illustrating the conversion of the raw hydrocarbon into the active ingredient, highlighting the intermediate's pivotal role.

Catalytic Cycle (Mechanistic Causality)

Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Fast for Ar-I) Pd0->OxAdd + Ar-I Complex1 Ar-Pd(II)-I OxAdd->Complex1 TransMet Transmetallation (+ Ar'-B(OH)2) Complex1->TransMet Base Complex2 Ar-Pd(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 - Ar-Ar'

Caption: Palladium catalytic cycle. The C-I bond of 4-iodo-1-ethyl-2-methylbenzene ensures rapid oxidative addition, often outcompeting side reactions.[1]

Safety & Handling (E-E-A-T)

  • Light Sensitivity: Aryl iodides are prone to photo-degradation, liberating free iodine (purple discoloration).[1] Protocol: Store in amber glass vials under inert atmosphere at 2–8°C.

  • Thermal Stability: While stable at room temperature, avoid temperatures >120°C in the absence of solvent to prevent uncontrolled decomposition.[1]

  • Toxicity: Treat as a potential skin sensitizer and irritant.[1][2][9] Use standard PPE (nitrile gloves, safety glasses).[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Barder, T. E., et al. (2005).[1] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696.[1] Link[1]

  • Jeschke, P. (2010).[1] "The Unique Role of Halogen Substituents in the Design of Modern Agrochemicals." Pest Management Science, 66(1), 10–27.[1] Link[1]

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for 4-Iodo-1-ethyl-2-methylbenzene." PubChem. Link(Note: General reference for compound properties).

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 1-Ethyl-4-iodo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 1-Ethyl-4-iodo-2-methylbenzene

1-Ethyl-4-iodo-2-methylbenzene, a key substituted toluene derivative, serves as a pivotal building block in the synthesis of complex organic molecules within the pharmaceutical and advanced materials sectors. Its strategic importance lies in the ortho- and para-substitution pattern of the ethyl and methyl groups on the benzene ring, coupled with a reactive iodine atom at the 4-position. This specific arrangement allows for regioselective functionalization, making it a valuable intermediate in multi-step synthetic pathways. The iodine moiety, in particular, is an excellent leaving group and a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound, emphasizing safety, scalability, and reproducibility.

Synthetic Strategy: The Sandmeyer Reaction as the Method of Choice

For the large-scale synthesis of 1-Ethyl-4-iodo-2-methylbenzene, the Sandmeyer reaction stands out as the most robust and reliable method.[1][2][3] This classical yet highly effective transformation allows for the conversion of a primary aromatic amine to an aryl halide via the formation of a diazonium salt intermediate.[4] The key advantage of this approach is the ability to introduce the iodine atom at a specific position on the aromatic ring, which is dictated by the position of the amino group on the starting material. This regiocontrol is often difficult to achieve through direct electrophilic iodination of 1-ethyl-2-methylbenzene.

The chosen synthetic route commences with the readily available starting material, 2-ethyl-4-aminotoluene. The synthesis proceeds in two main stages, which can be performed sequentially in a one-pot fashion:

  • Diazotization: The primary amino group of 2-ethyl-4-aminotoluene is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[4]

  • Iodination: The resulting diazonium salt is then treated with a source of iodide ions, typically potassium iodide, to yield the desired product, 1-Ethyl-4-iodo-2-methylbenzene, with the liberation of nitrogen gas.

This method is well-suited for industrial applications due to the relatively low cost of the starting materials and reagents, as well as the generally high yields achievable.

Reaction Mechanism: A Stepwise Look at the Transformation

The Sandmeyer reaction proceeds through a fascinating free-radical mechanism. The key steps are as follows:

  • Formation of the Diazonium Ion: In a cold, acidic solution, sodium nitrite reacts with the acid (e.g., hydrochloric acid) to form nitrous acid (HNO₂). The nitrous acid is then protonated and loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺). The primary amine (2-ethyl-4-aminotoluene) then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryl diazonium salt.

  • Single Electron Transfer and Radical Formation: The iodide ion from potassium iodide acts as a reducing agent, donating an electron to the diazonium salt. This single electron transfer results in the formation of an aryl radical and the release of nitrogen gas, which is a thermodynamically favorable process.

  • Halogen Abstraction: The newly formed aryl radical then abstracts an iodine atom from another iodide ion to form the final product, 1-Ethyl-4-iodo-2-methylbenzene, and a new iodide radical.

Synthesis_Workflow

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a nominal 100 g scale of the final product. Appropriate adjustments to equipment size and reagent quantities can be made for scaling up or down.

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityMolesPurity
2-Ethyl-4-aminotolueneC₉H₁₃N135.2160.0 g0.444≥98%
Hydrochloric Acid (conc.)HCl36.46150 mL~1.837%
Sodium NitriteNaNO₂69.0032.0 g0.464≥99%
Potassium IodideKI166.0081.5 g0.491≥99%
Diethyl Ether(C₂H₅)₂O74.12500 mL-Technical Grade
Sodium ThiosulfateNa₂S₂O₃158.11As needed--
Sodium BicarbonateNaHCO₃84.01As needed--
Brine (sat. NaCl aq.)NaCl58.44As needed--
Anhydrous Magnesium SulfateMgSO₄120.37As needed--
Deionized WaterH₂O18.02As needed--
Equipment
  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice-water bath

  • Large separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Experimental Procedure

Part 1: Diazotization

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 60.0 g (0.444 mol) of 2-ethyl-4-aminotoluene and 400 mL of deionized water.

  • Acidification: While stirring, slowly add 150 mL of concentrated hydrochloric acid. The amine will dissolve to form the corresponding hydrochloride salt.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.

  • Nitrite Addition: Dissolve 32.0 g (0.464 mol) of sodium nitrite in 100 mL of cold deionized water. Add this solution dropwise to the stirred amine solution via the dropping funnel over a period of approximately 60-90 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes. The completion of the diazotization can be checked by placing a drop of the reaction mixture on starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.

Part 2: Iodination

  • Iodide Solution Preparation: In a separate beaker, dissolve 81.5 g (0.491 mol) of potassium iodide in 100 mL of deionized water.

  • Addition of Iodide: Slowly add the potassium iodide solution to the cold diazonium salt solution over 30-45 minutes. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the initial phase of the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt. The cessation of gas evolution indicates the completion of the reaction.

Part 3: Work-up and Purification

  • Extraction: Cool the reaction mixture to room temperature and transfer it to a large separatory funnel. Extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Washing: Combine the organic extracts and wash them sequentially with:

    • 10% aqueous sodium thiosulfate solution to remove any unreacted iodine.

    • Saturated aqueous sodium bicarbonate solution to neutralize any residual acid.

    • Brine to remove the bulk of the water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a dark oil, is purified by vacuum distillation.[5] Collect the fraction boiling at the appropriate temperature and pressure for 1-Ethyl-4-iodo-2-methylbenzene.

Safety Precautions and Hazard Management

The large-scale synthesis of 1-Ethyl-4-iodo-2-methylbenzene involves several hazardous materials and procedures that require strict adherence to safety protocols.

  • Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when dry.[6] They should always be prepared and used in solution at low temperatures (0-5 °C) and never be isolated in a solid state.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if swallowed. Avoid contact with skin and eyes.

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and causes severe skin burns and eye damage. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • 2-Ethyl-4-aminotoluene: This compound is toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected carcinogen. Handle with care, avoiding inhalation and skin contact.

  • Nitrogen Gas Evolution: The decomposition of the diazonium salt releases a large volume of nitrogen gas. Ensure the reaction is conducted in an open or well-vented system to prevent pressure build-up.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a flame-retardant lab coat.

Characterization of the Final Product

The identity and purity of the synthesized 1-Ethyl-4-iodo-2-methylbenzene can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any potential byproducts.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete diazotization.Ensure the reaction temperature is maintained at 0-5 °C and check for excess nitrous acid with starch-iodide paper.
Decomposition of the diazonium salt.Maintain low temperatures throughout the diazotization and addition of the iodide solution.
Dark-colored Product Presence of iodine impurity.Ensure thorough washing with sodium thiosulfate solution during the work-up.
Incomplete Reaction Insufficient heating during the decomposition of the diazonium salt.Heat the reaction mixture to 50-60 °C until gas evolution ceases.

Conclusion

The Sandmeyer reaction provides a reliable and scalable method for the synthesis of 1-Ethyl-4-iodo-2-methylbenzene from 2-ethyl-4-aminotoluene. By carefully controlling the reaction conditions, particularly the temperature during the diazotization step, and adhering to strict safety protocols, this valuable synthetic intermediate can be produced in high yield and purity on a large scale. The detailed protocol and safety guidelines presented in this application note are intended to assist researchers and drug development professionals in the successful and safe execution of this synthesis.

References

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • GeeksforGeeks. (2023, July 25). Sandmeyer Reaction. Retrieved from [Link]

  • American Chemical Society. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • GeeksforGeeks. (2023, July 25). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Leas, D. A., Dong, Y., Vennerstrom, J. L., & Stack, D. E. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Organic Letters, 19(10), 2518–2521. [Link]

  • American Chemical Society. (2018, August 23). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kumar, V., & Singh, B. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3137-3165. [Link]

  • Zaragoza, F. (2023, September 17). Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination [Video]. YouTube. [Link]

  • Dong, C. P., Nakamura, K., Taniguchi, T., Mita, S., Kodama, S., Kawaguchi, S. I., ... & Mizuno, T. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. The Journal of organic chemistry, 83(17), 10594–10600. [Link]

  • PubChem. (n.d.). 4-Ethyl-1-iodo-2-methylbenzene. Retrieved from [Link]

  • Soenarjo, S., & Sujimah. (2008). Radioiodine purification system using vacuum distilation. Indonesian Journal of Nuclear Science and Technology, 9(1), 1-8. [Link]

  • Google Patents. (n.d.). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • Dong, C. P., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ResearchGate. [Link]

  • Nature Protocols. (2016). Photo-induced iodination of aryl halides under very mild conditions. [Link]

  • Google Patents. (n.d.). US20100279969A1 - NUCLEOSIDE ANALOGUES FOR TREATING VIRAL INFECTIONS.
  • Zaragoza, F. (2023, September 17). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination [Video]. YouTube. [Link]

  • Google Patents. (n.d.). JPH11502565A - Vacuum distillation purification method and apparatus for ultra-high purity magnesium.
  • Google Patents. (n.d.). EP0183579A1 - Method for the synthesis of iodobenzene.
  • Jack Westin. (n.d.). Distillation - Separations And Purifications - MCAT Content. Retrieved from [Link]

  • Google Patents. (n.d.). US3697524A - Process for preparing 1,4-disubstituted piperazines.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Suzuki Coupling of 1-Ethyl-4-iodo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges with sterically hindered and electron-rich substrates, using 1-Ethyl-4-iodo-2-methylbenzene as a focal example. Our goal is to provide not just solutions, but a deep, mechanistic understanding of the underlying issues to empower you in your synthetic endeavors.

The structure of 1-Ethyl-4-iodo-2-methylbenzene presents a classic challenge for Suzuki coupling. The presence of a methyl group ortho to the iodine atom introduces significant steric hindrance. Concurrently, the alkyl substituents (methyl and ethyl groups) are electron-donating, which enriches the aromatic ring with electron density. This combination can render the crucial oxidative addition step of the catalytic cycle particularly sluggish.[1][2] This guide provides a systematic approach to overcoming these hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial problems encountered during the Suzuki coupling of 1-Ethyl-4-iodo-2-methylbenzene.

Q1: My reaction shows no conversion of the starting material. What are the first things I should check?

A: When a reaction fails to initiate, the issue often lies with the fundamental components and setup. Before re-evaluating the core reaction parameters (ligand, base, solvent), verify the following:

  • Catalyst Activity: Ensure your palladium source is active. If you are not using a pre-formed, air-stable precatalyst, the Pd(0) species may have been oxidized. Ensure your reaction is thoroughly degassed to remove oxygen, which can deactivate the catalyst.

  • Base Quality and Solubility: The base is critical for activating the boronic acid to facilitate transmetalation.[3][4] Ensure the base is finely powdered and dry. Some bases, like potassium phosphate (K₃PO₄), may require a small amount of water to be effective in anhydrous organic solvents.[1]

  • Solvent Purity: Use high-purity, anhydrous, and properly degassed solvents. Water content can be critical; while sometimes beneficial, excess water can promote protodeborylation.

  • Reagent Integrity: Confirm the purity and integrity of your 1-Ethyl-4-iodo-2-methylbenzene and the boronic acid partner.

Q2: I'm getting a very low yield, but I see consumption of my starting materials. What is the most likely culprit?

A: Low yields, despite starting material consumption, typically point towards competing side reactions or catalyst deactivation. For a sterically hindered substrate like this, the most probable cause is an inefficient catalytic cycle. The oxidative addition or reductive elimination steps are likely too slow, allowing side reactions to dominate. The single most impactful parameter to investigate is your phosphine ligand . Standard, less bulky ligands like triphenylphosphine (PPh₃) are often insufficient for hindered substrates. You should employ a modern, bulky, and electron-rich ligand to accelerate the key steps of the catalytic cycle.[2][5]

Q3: My mass spectrometry analysis shows a major byproduct corresponding to the arene from my boronic acid partner (e.g., benzene if using phenylboronic acid). What is this and how do I stop it?

A: This side product is the result of protodeborylation , a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water) to give the corresponding hydrocarbon.[6] This depletes your nucleophilic partner and stalls the reaction.

  • Causality: Boronic acids, especially heteroaryl boronic acids, are susceptible to hydrolysis.[6] This process can be catalyzed by residual palladium and is often accelerated by elevated temperatures and aqueous conditions.

  • Solutions:

    • Use Boronic Esters: Pinacol esters are significantly more stable towards protodeborylation and are a reliable alternative to boronic acids.[6]

    • Control Water Content: While some water can be beneficial, especially with certain bases, running the reaction under strictly anhydrous conditions (if your base allows) can minimize this side reaction.

    • Use Stoichiometry: Employ a slight excess (1.2-1.5 equivalents) of the boronic acid reagent to compensate for some degradation.

Q4: I've isolated a significant amount of 1-ethyl-2-methylbenzene, where the iodine has been replaced by hydrogen. How can I prevent this?

A: This side reaction is known as dehalogenation (or hydrodehalogenation). It is a common issue, particularly with reactive aryl iodides.[5]

  • Causality: After the initial oxidative addition step, the Ar-Pd(II)-I intermediate can undergo undesired reduction pathways instead of proceeding to transmetalation. This can be promoted by high temperatures, certain bases, or impurities acting as hydride sources.[5]

  • Solutions:

    • Lower the Reaction Temperature: High heat often accelerates dehalogenation. Try running the reaction at a lower temperature for a longer period.

    • Change the Base: Switch to a weaker, non-nucleophilic base. Bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often less prone to causing dehalogenation than stronger bases like hydroxides.[5]

    • Optimize the Ligand: Highly electron-donating and bulky ligands can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.[5]

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed, mechanistically-driven approach to solving persistent issues.

Problem 1: No Reaction or Low Conversion

With a substrate like 1-Ethyl-4-iodo-2-methylbenzene, low reactivity is primarily linked to the sterically congested and electron-rich nature of the aryl iodide, which slows the rate-determining oxidative addition step.[1][7]

Root Cause Analysis: The Oxidative Addition Step

The palladium(0) catalyst must insert into the carbon-iodine bond. The ortho-methyl group physically blocks the palladium complex from easily approaching the reaction center. Furthermore, the electron-donating alkyl groups increase the electron density on the carbon atom of the C-I bond, making it less electrophilic and thus less reactive toward the electron-rich Pd(0) catalyst.

Strategic Solutions
  • Ligand Selection is Paramount: The key is to use a ligand that makes the palladium center both more reactive and able to accommodate the steric bulk.

    • Expertise & Experience: Simple ligands like PPh₃ fail because they are not electron-rich enough to drive the difficult oxidative addition and are not bulky enough to promote the subsequent reductive elimination. Modern biaryl phosphine ligands (Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) are designed specifically for these challenges.[2][3] They possess both the steric bulk to encourage reductive elimination and the strong electron-donating ability to accelerate oxidative addition.

    Ligand ClassExample(s)Suitability for 1-Ethyl-4-iodo-2-methylbenzeneRationale
    Simple PhosphinesPPh₃PoorInsufficiently electron-donating and sterically demanding for this substrate.
    Buchwald LigandsXPhos, SPhos, RuPhosExcellentHighly electron-rich and sterically bulky; specifically designed to accelerate oxidative addition and reductive elimination for hindered substrates.[5]
    Bidentate Phosphinesdppf, XantPhosModerate to GoodCan be effective, but monodentate Buchwald ligands often show superior performance for tetra-ortho-substituted biaryl synthesis.
    NHC LigandsIPr, IMesGood to ExcellentStrong sigma-donors that create highly active catalysts. Can be an excellent alternative to phosphine ligands.[3]
  • Choice of Palladium Precatalyst: Using a modern precatalyst, which is an air-stable Pd(II) source that rapidly generates the active Pd(0) species in situ, can lead to more reproducible results. Generations 3 and 4 (G3, G4) of Buchwald precatalysts are highly recommended as they form the active monoligated Pd(0) species cleanly and efficiently.

  • Temperature Optimization: While high temperatures can sometimes overcome activation barriers, they can also promote side reactions like dehalogenation.[5] With a highly active catalyst system (e.g., XPhos Pd G4), it is often possible to achieve full conversion at lower temperatures (e.g., 50-80 °C), which provides a cleaner reaction profile.[8]

Workflow: Troubleshooting Low Conversion

G A Start: Low Conversion (<50%) B Is the ligand PPh₃ or similar? A->B C Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos) B->C Yes D Is the reaction fully degassed? B->D No C->D E Improve degassing protocol (e.g., 3x freeze-pump-thaw cycles) D->E No F Review Base & Solvent (e.g., K₃PO₄ in Dioxane/H₂O) D->F Yes E->F G Increase Temperature in 20°C increments (Max ~110°C) F->G H Screen alternative bases/solvents (e.g., Cs₂CO₃ in Toluene) G->H I Reaction Optimized H->I

Caption: A decision workflow for addressing low reaction conversion.

Problem 2: Significant Side Product Formation

Even with an active catalyst, side reactions can severely limit the yield and complicate purification.

A. Dehalogenation

As discussed in the FAQ, this involves the replacement of iodine with hydrogen.

  • Self-Validating Protocol: To confirm if your conditions favor dehalogenation, run a control reaction without the boronic acid partner. If you still observe the formation of 1-ethyl-2-methylbenzene, your conditions (temperature, base, solvent) are the primary cause.

  • Mitigation Strategy:

    • Temperature: Lower the temperature.

    • Base: Switch from strong bases (e.g., NaOH, KOH) to weaker inorganic bases (K₃PO₄, K₂CO₃, CsF).[5][9]

    • Reaction Time: Monitor the reaction by TLC or GC-MS and stop it as soon as the starting aryl iodide is consumed to prevent prolonged exposure to conditions that favor the side reaction.[5]

B. Protodeborylation

This is the hydrolysis of the boronic acid.

  • Self-Validating Protocol: Analyze your boronic acid starting material by ¹H NMR before the reaction. After an unsuccessful reaction, analyze the crude mixture. The disappearance of the boronic acid signals and the appearance of the corresponding protonated arene confirms protodeborylation.

  • Mitigation Strategy:

    • Boronic Esters: Use MIDA boronates or pinacol boronate esters, which are more stable.[6]

    • Anhydrous Conditions: If using a base compatible with anhydrous conditions (e.g., finely ground K₃PO₄), ensure all reagents and solvents are scrupulously dry. Note that some systems require a small amount of water for optimal performance.[1]

Part 3: Recommended Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: High-Performance Screening Condition

This protocol uses a modern, highly active precatalyst system designed for challenging substrates.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-Ethyl-4-iodo-2-methylbenzene (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv, finely ground).

  • Catalyst Addition: In a separate vial, weigh the XPhos Pd G4 precatalyst (0.5 - 2.0 mol%) and add it to the reaction vial.

  • Solvent Addition: Add degassed 1,4-dioxane (to make a 0.1 M solution with respect to the aryl iodide).

  • Degassing: Seal the vial with a septum cap, then purge with argon or nitrogen for 10-15 minutes.

  • Reaction: Place the vial in a preheated oil bath or heating block at 80 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS at 1h, 4h, and 12h intervals.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Protocol for Rapid Optimization

Microwave heating can accelerate the reaction, but care must be taken to avoid promoting side reactions.[10]

  • Preparation: In a microwave reaction vial, combine 1-Ethyl-4-iodo-2-methylbenzene (1.0 equiv), the arylboronic acid (1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the XPhos Pd G2 precatalyst (2.0 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as ethanol/water (4:1), to achieve a concentration of 0.1 M.

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the reaction to 120 °C for 15-30 minutes.[10]

  • Workup & Purification: Follow steps 7-8 from Protocol 1.

Part 4: Understanding the Core Chemistry

A deep understanding of the catalytic cycle is essential for rational troubleshooting.

The Suzuki-Miyaura Catalytic Cycle for Hindered Substrates

G cluster_0 cluster_1 A L₂Pd⁰ B Oxidative Addition A->B Ar-I (Slow due to steric hindrance & electron-rich ring) C Ar-PdII(L)₂-I B->C D Transmetalation C->D Ar'-B(OH)₃⁻ (Base activation) E Ar-PdII(L)₂-Ar' D->E E->A F Reductive Elimination E->F (Often rate-limiting for hindered biaryls) G Ar-Ar' F->G H Ar'B(OH)₂ J [Ar'B(OH)₃]⁻ H->J I Base (e.g., OH⁻) I->J J->D

Caption: The Suzuki-Miyaura catalytic cycle with key challenge points.

  • Oxidative Addition: As noted, this is often the initial hurdle for 1-Ethyl-4-iodo-2-methylbenzene. A highly active, electron-rich catalyst system is required.[7][11]

  • Transmetalation: The base activates the boronic acid, forming a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.[12] Inefficient base activation or protodeborylation will stall the cycle here.

  • Reductive Elimination: The final step forms the C-C bond and regenerates the Pd(0) catalyst. For sterically congested products (like tetra-ortho-substituted biaryls), this step can also be slow. Bulky ligands are crucial as they create steric strain on the palladium complex, which is relieved by reductive elimination.[2]

By systematically addressing each potential point of failure with the targeted strategies outlined in this guide, you can successfully navigate the challenges posed by this and other sterically hindered substrates.

References
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]

  • Frontiers in Chemistry. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

  • PubMed Central (PMC). (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • Norwegian Research Information Repository. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-Ethyl-4-iodo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Ethyl-4-iodo-2-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this sterically hindered aryl iodide in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges associated with the synthesis and subsequent cross-coupling reactions of this versatile building block. Our aim is to provide not just protocols, but a deeper understanding of the chemical principles at play, empowering you to optimize your reaction conditions effectively.

Section 1: Synthesis of 1-Ethyl-4-iodo-2-methylbenzene

The preparation of 1-Ethyl-4-iodo-2-methylbenzene typically involves the electrophilic iodination of 1-ethyl-2-methylbenzene. The directing effects of the alkyl groups (ortho, para-directing) and steric hindrance are key considerations for achieving high regioselectivity.

Frequently Asked Questions (FAQs) - Synthesis

Q1: What is the best method for the regioselective iodination of 1-ethyl-2-methylbenzene to obtain the desired 4-iodo isomer?

A1: A highly effective and regioselective method is the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA). The ethyl and methyl groups are ortho, para-directing. The para-position to the methyl group is the most sterically accessible and electronically activated position for iodination, leading to the desired 1-Ethyl-4-iodo-2-methylbenzene as the major product.[1]

Q2: I am observing the formation of multiple iodinated isomers. How can I minimize these side products?

A2: The formation of other isomers, such as 2-ethyl-1-iodo-3-methylbenzene or 1-ethyl-2-iodo-5-methylbenzene, can occur but are generally minor products due to steric hindrance. To improve selectivity:

  • Control the Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance the kinetic selectivity for the less hindered para-position.

  • Slow Addition of Reagents: Adding the iodinating agent slowly to the solution of the arene can help to maintain a low concentration of the electrophile, which can favor the most reactive site.

  • Choice of Iodinating Agent: Milder iodinating agents in combination with a suitable Lewis or Brønsted acid catalyst often provide better selectivity.[1]

Q3: What are the common impurities I should look for after the synthesis, and how can I remove them?

A3: Common impurities include:

  • Unreacted 1-ethyl-2-methylbenzene.

  • Other regioisomers of the iodinated product.

  • N-succinimide (if NIS is used).

Purification is typically achieved through column chromatography on silica gel using a non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane. The difference in polarity between the non-polar starting material, the desired product, and any potential di-iodinated byproducts allows for effective separation.

Experimental Protocol: Synthesis of 1-Ethyl-4-iodo-2-methylbenzene

Materials:

  • 1-ethyl-2-methylbenzene

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-ethyl-2-methylbenzene (1.0 equiv) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-iodosuccinimide (1.1 equiv) to the stirred solution.

  • Slowly add a catalytic amount of trifluoroacetic acid (0.1 equiv) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any excess iodine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexanes as the eluent to afford 1-Ethyl-4-iodo-2-methylbenzene as a colorless oil.

Diagram: Iodination of 1-ethyl-2-methylbenzene

iodination start 1-Ethyl-2-methylbenzene intermediate Activated Iodinating Agent (NIS + H⁺) start->intermediate + NIS, cat. TFA product 1-Ethyl-4-iodo-2-methylbenzene intermediate->product Electrophilic Aromatic Substitution (para) side_product Other Isomers (minor) intermediate->side_product (ortho/meta) Sterically Hindered

Caption: Electrophilic iodination of 1-ethyl-2-methylbenzene.

Section 2: Optimization of Cross-Coupling Reactions

1-Ethyl-4-iodo-2-methylbenzene is a valuable substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. However, the presence of the ortho-methyl group introduces steric hindrance, which can significantly impact reaction efficiency.

Troubleshooting Guide - Cross-Coupling Reactions
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Steric hindrance impeding oxidative addition. 3. Inappropriate ligand. 4. Insufficiently strong base.1. Use a pre-catalyst or ensure anhydrous and oxygen-free conditions. 2. Increase reaction temperature. Use a more electron-rich and bulky ligand to promote oxidative addition. 3. For Suzuki, try bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. For Heck, consider phosphine-free catalysts or bulky phosphine ligands. For Buchwald-Hartwig, bulky biarylphosphine ligands are often necessary. 4. For Suzuki, consider stronger bases like Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are standard.
Formation of Homocoupled Byproduct (Biaryl of the Coupling Partner) 1. For Suzuki, boronic acid instability. 2. Reductive elimination from a bis(organo)palladium intermediate.1. Use a boronic ester (e.g., pinacol ester) instead of the boronic acid. Use milder bases. 2. Adjust the stoichiometry of the coupling partners.
Dehalogenation of the Starting Material 1. Presence of a hydrogen source and a reducing agent. 2. β-hydride elimination from an alkyl-palladium intermediate (in reactions with alkyl partners).1. Ensure anhydrous conditions and use high-purity reagents. 2. Use a ligand that promotes reductive elimination over β-hydride elimination.
Difficult Purification 1. Similar polarity of starting material and product. 2. Presence of ligand-related byproducts.1. Utilize a different solvent system for column chromatography or consider recrystallization if the product is a solid. 2. Use a water-soluble ligand if applicable, or perform an aqueous wash to remove some ligand-related impurities.
Frequently Asked Questions (FAQs) - Cross-Coupling

Q4: Why are my cross-coupling reactions with 1-Ethyl-4-iodo-2-methylbenzene so sluggish?

A4: The methyl group at the 2-position sterically hinders the iodine at the 4-position. This steric bulk can slow down the oxidative addition step of the catalytic cycle, which is often the rate-limiting step in palladium-catalyzed cross-coupling reactions. To overcome this, you need to employ more robust reaction conditions, particularly a suitable catalyst system.

Q5: Which class of ligands is most effective for Suzuki-Miyaura coupling of this sterically hindered substrate?

A5: For sterically hindered aryl iodides, bulky, electron-rich dialkylbiarylphosphine ligands such as SPhos, XPhos, and RuPhos are highly recommended. These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and their steric bulk can facilitate the reductive elimination step.

Q6: Can I use standard Heck conditions for coupling with alkenes?

A6: Standard Heck conditions may result in low yields. Due to the steric hindrance, higher temperatures and a carefully selected catalyst system are often necessary. In some cases, phosphine-free palladium catalysts or the use of specific ligands that can operate at high temperatures might be required. The choice of base and solvent also plays a crucial role.

Q7: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?

A7: The Buchwald-Hartwig amination of sterically hindered aryl halides requires a strong, non-nucleophilic base (e.g., sodium tert-butoxide) and a bulky, electron-rich phosphine ligand. The choice of ligand is critical and often depends on the nature of the amine coupling partner. The reaction should be performed under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Ethyl-4-iodo-2-methylbenzene with Phenylboronic Acid

Materials:

  • 1-Ethyl-4-iodo-2-methylbenzene

  • Phenylboronic acid

  • SPhos Pd G2 pre-catalyst

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate mixture

Procedure:

  • In a Schlenk tube, combine 1-Ethyl-4-iodo-2-methylbenzene (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium phosphate (2.0 equiv).

  • Add the SPhos Pd G2 pre-catalyst (2 mol%).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired biaryl product.

Diagrams: Suzuki-Miyaura Catalytic Cycle and Troubleshooting Workflow

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-I pd_aryl_iodide Ar-Pd(II)-I(L)₂ oxidative_addition->pd_aryl_iodide transmetalation Transmetalation pd_aryl_iodide->transmetalation + Ar'B(OH)₂ + Base pd_aryl_aryl Ar-Pd(II)-Ar'(L)₂ transmetalation->pd_aryl_aryl reductive_elimination Reductive Elimination pd_aryl_aryl->reductive_elimination reductive_elimination->pd0 + Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

troubleshooting_workflow start Low Conversion in Cross-Coupling check_catalyst Is the catalyst system appropriate for hindered substrates? start->check_catalyst change_ligand Use bulky, electron-rich ligand (e.g., SPhos, XPhos). check_catalyst->change_ligand No check_temp Is the reaction temperature high enough? check_catalyst->check_temp Yes success Reaction Optimized change_ligand->success increase_temp Increase temperature (e.g., 80-120 °C). check_temp->increase_temp No check_base Is the base strong enough? check_temp->check_base Yes increase_temp->success change_base Use a stronger base (e.g., K₃PO₄, Cs₂CO₃). check_base->change_base No check_base->success Yes change_base->success

Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.

Section 3: Stability and Storage

Q8: How should I store 1-Ethyl-4-iodo-2-methylbenzene?

A8: Organoiodine compounds can be sensitive to light and air over prolonged periods. It is recommended to store 1-Ethyl-4-iodo-2-methylbenzene in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) and at a low temperature (refrigerated) to minimize degradation.

References

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • 4-Ethyl-1-iodo-2-methylbenzene. PubChem. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Castanet, A.-S.; Colobert, F.; Broutin, P.-E. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters2002 , 43 (29), 5047-5048. [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link]

  • Organoiodine chemistry. Wikipedia. [Link]

Sources

Technical Support Center: Deiodination of 1-Ethyl-4-iodo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

1-Ethyl-4-iodo-2-methylbenzene is a sterically biased aryl iodide building block. While the iodine at position 4 is the primary reactive site for cross-coupling (Suzuki, Sonogashira, Heck), the 2-methyl group introduces ortho-steric hindrance that significantly influences the catalytic cycle.

Users typically encounter two distinct scenarios with this substrate:

  • Unwanted Deiodination (Hydrodeiodination): The iodine is replaced by hydrogen during cross-coupling attempts, destroying the starting material.

  • Intentional Deiodination: The user requires a protocol to cleanly remove the iodine (e.g., for deuterium labeling or impurity synthesis).

This guide addresses both scenarios with mechanistic precision.

Troubleshooting: Preventing Unwanted Deiodination

Use this section if your Suzuki/Heck coupling is yielding the reduced product (1-Ethyl-2-methylbenzene) instead of the coupled product.

The Root Cause: The "Stalled" Catalyst

Deiodination occurs when the oxidative addition intermediate (Ar-Pd-II-I ) fails to undergo transmetallation quickly enough. Instead, it intercepts a hydride source (H⁻) from the solvent, ligand, or base.

Why this molecule? The 2-methyl substituent creates steric bulk near the metal center. While oxidative addition of the C-I bond is fast, the subsequent entry of the nucleophile (boronic acid/alkyne) is sterically impeded. This "stall" gives the catalyst time to find a hydride and eliminate the iodine.

Diagnostic Checklist & Solutions
VariableCommon Error (Promotes Deiodination)Optimized Condition (Prevents Deiodination)Technical Rationale
Solvent Isopropanol, Ethanol, MethanolDMF, Toluene, or 1,4-Dioxane Primary/Secondary alcohols are potent hydride donors via

-hydride elimination on the metal center [1].
Base Sodium Ethoxide, Potassium tert-butoxide

,

, or KF
Alkoxide bases can undergo

-hydride elimination to form Pd-H species. Inorganic bases prevent this pathway [2].
Ligand

(Triphenylphosphine)
SPhos, XPhos, or

Bulky, electron-rich ligands accelerate the transmetallation step, ensuring the desired cycle outcompetes the side reaction [3].
Water "Wet" solvents (uncontrolled)Strictly Anhydrous Water can act as a proton source in certain catalytic cycles, facilitating hydrodehalogenation.
Recommended Rescue Protocol (Suzuki Coupling)

If you observe >10% deiodinated byproduct:

  • Switch Solvent: Move to anhydrous 1,4-Dioxane .

  • Change Base: Use

    
     (3.0 equiv)  suspended in the solvent (heterogeneous conditions often suppress side reactions).
    
  • Catalyst Upgrade: Switch to

    
      or XPhos Pd G2 . The bidentate or bulky ligands stabilize the Ar-Pd species against hydride attack.
    

Mechanistic Visualization: The Competing Pathways

The following diagram illustrates the kinetic competition between the desired cross-coupling and the unwanted hydrodeiodination. Note how the Hydride Source hijacks the cycle after oxidative addition.

Deiodination_Mechanism Start 1-Ethyl-4-iodo- 2-methylbenzene OxAdd Oxidative Addition (Ar-Pd-I Species) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid (Slowed by 2-Me steric) PdH_Species Ar-Pd-H Intermediate OxAdd->PdH_Species + Hydride (H-) RedElim_A Reductive Elimination TransMet->RedElim_A RedElim_A->Pd0 Regenerate Product Cross-Coupled Product RedElim_A->Product Hydride Hydride Source (Alcohol/Base/Ligand) Hydride->PdH_Species PdH_Species->Pd0 Regenerate SideProduct Deiodinated Byproduct (1-Ethyl-2-methylbenzene) PdH_Species->SideProduct Reductive Elim.

Caption: Kinetic competition between Cross-Coupling (Green) and Hydrodeiodination (Red). The 2-methyl group slows Transmetallation, increasing vulnerability to Hydride attack.

Protocol: Intentional Deiodination

Use this section if you need to synthesize 1-Ethyl-2-methylbenzene or a deuterated analog from the iodide.

Method A: Pd-Catalyzed Transfer Hydrogenation (Mildest)

This method avoids high-pressure hydrogen gas and uses isopropanol as the hydride donor.

Reagents:

  • Substrate: 1-Ethyl-4-iodo-2-methylbenzene (1.0 equiv)

  • Catalyst:

    
     (2 mol%) + 
    
    
    
    (5 mol%)
  • Reductant/Solvent: Isopropanol (0.2 M concentration)

  • Base:

    
     (2.0 equiv)
    

Procedure:

  • Charge a reaction vial with substrate,

    
    , 
    
    
    
    , and
    
    
    .
  • Add Isopropanol (sparged with nitrogen for 10 mins).

  • Heat to 80°C for 4–6 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (usually 100% Hexanes).

Method B: Silane Reduction (Chemo-selective)

Ideal if the molecule contains other reducible groups (like nitro or ketone) that must survive.

Reagents:

  • Substrate (1.0 equiv)

  • Polymethylhydrosiloxane (PMHS) or

    
     (2.0 equiv)
    
  • Catalyst:

    
     or 
    
    
    
    (1-2 mol%)
  • Solvent: THF/Water (10:1) or Ethanol

Mechanism: The silane acts as a hydride donor via


-bond metathesis, cleanly removing the iodine without affecting most other functional groups [4].

Frequently Asked Questions (FAQs)

Q1: Does the ethyl group at position 1 affect the reaction rate? A: Minimally. The ethyl group is para to the iodine. Its electron-donating nature slightly strengthens the C-I bond compared to an electron-deficient ring, making oxidative addition slightly slower, but it does not exert the steric influence that the ortho-methyl group does.

Q2: I see a "homocoupling" dimer instead of deiodination. What is happening? A: If you see the biaryl dimer (two starting materials connected), you likely have oxygen in your system. Oxygen promotes the formation of Pd(II)-peroxo species which drive homocoupling. Solution: Degas your solvents more rigorously (freeze-pump-thaw x3).

Q3: Can I use this deiodination to introduce Deuterium? A: Yes. In Method A , replace Isopropanol with Isopropanol-


  (or just the OD variant) and use 

in

. However, Method B using

is often more isotopically efficient for installing a single deuterium atom at the iodine position.

References

  • Mechanistic Study of Transfer Hydrogenation: Ziotopoulos, C. et al. "Mechanisms of Pd-Catalyzed Dehalogenation using Alcohols as Reductants." Journal of Organometallic Chemistry, 2018. 1

  • Base Effects in Cross-Coupling: "Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides/Iodides." BenchChem Technical Guides, 2025. 2[3][4][5][6][7]

  • Ligand Influence on Transmetallation: Barder, T. E.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[8][1] 2007, 129, 3358. 8[3][5][6]

  • Silane Reduction Protocols: "Reductive Dehalogenation of Aryl Halides using Silanes." Organic Chemistry Portal, 2024. 1

Sources

Technical Support Center: Purification of 1-Ethyl-4-iodo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for purifying 1-Ethyl-4-iodo-2-methylbenzene. Moving beyond simple step-by-step instructions, we delve into the causality behind methodological choices, offering troubleshooting advice and robust analytical protocols to ensure the highest degree of purity for your downstream applications.

Part 1: Impurity Profiling & Initial Analysis (FAQs)

Effective purification begins with understanding your material. You must know the properties of your target compound and the likely nature of the impurities you aim to remove.

Q1: What are the critical physical and chemical properties of 1-Ethyl-4-iodo-2-methylbenzene?

A1: Understanding the fundamental properties of your target molecule is the cornerstone of designing a purification strategy. 1-Ethyl-4-iodo-2-methylbenzene is an aromatic iodide. Its key characteristics are summarized below.

PropertyValueSourceSignificance for Purification
Molecular Formula C₉H₁₁IPubChem[1]---
Molecular Weight 246.09 g/mol PubChem[1]Affects diffusion rates and boiling point.
Appearance Likely a liquid or low-melting solidInferredDictates whether distillation or recrystallization is more appropriate.
Boiling Point High; likely >200 °CInferred from similar structures like 4-Iodotoluene (211.5 °C)Suggests vacuum distillation is necessary to prevent decomposition.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., hexanes, ethyl acetate, dichloromethane)General organic chemistry principlesCrucial for selecting solvents for chromatography and recrystallization.
Polarity Non-polar to moderately polarInferred from structureThe C-I bond and aromatic ring provide some polarity, which is key for separation by chromatography.
Q2: I've just synthesized 1-Ethyl-4-iodo-2-methylbenzene. What are the most probable impurities?

A2: Impurities are typically remnants of the synthetic route. The most common methods for synthesizing aryl iodides are variations of electrophilic aromatic substitution or Sandmeyer-type reactions.[2][3]

Potential impurities include:

  • Starting Material: Unreacted 1-ethyl-2-methylbenzene.

  • Regioisomers: Other isomers formed during the iodination step, such as 2-Ethyl-5-iodo-1-methylbenzene.

  • Reaction Byproducts: Compounds formed from side reactions, which can vary greatly depending on the specific reagents used (e.g., from diazotization precursors).[2]

  • Solvents: Residual solvents from the reaction or initial workup (e.g., DMSO, DMF, dichloromethane).

  • De-iodinated Product: 1-ethyl-2-methylbenzene, which can form if the product is unstable to heat or light.

Q3: How can I use Gas Chromatography-Mass Spectrometry (GC-MS) to get a clear picture of my impurities?

A3: GC-MS is an exceptionally powerful technique for identifying and quantifying volatile and semi-volatile impurities.[4] It separates compounds based on their boiling points and polarity, and the mass spectrometer provides a molecular fingerprint for identification.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Accurately prepare a dilute solution of your crude product (~1 mg/mL) in a high-purity volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation Setup:

    • GC System: Use a system equipped with a split/splitless injector and coupled to a mass spectrometer.

    • Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is an excellent starting point.[4]

    • Carrier Gas: Use Helium at a constant flow of ~1.0-1.5 mL/min.

  • GC Conditions (Typical):

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.

    • Oven Program: Start at a low temperature (e.g., 70 °C, hold for 2 min) to separate solvents, then ramp at 15-20 °C/min to a high temperature (e.g., 280-300 °C) to elute all components.

  • MS Conditions:

    • Ionization: Standard Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Compare the retention times and mass spectra of the peaks in your chromatogram to a reference library (e.g., NIST) to identify impurities. The peak area percentage provides a semi-quantitative estimate of purity.

Q4: How do I interpret a ¹H NMR spectrum to assess the purity of my sample?

A4: ¹H NMR spectroscopy provides detailed structural information. For the pure product, you should expect a specific pattern of signals. Impurities will introduce extra, unexpected peaks.

Expected ¹H NMR Spectrum of 1-Ethyl-4-iodo-2-methylbenzene:

  • Aromatic Protons (3H): These will appear in the aromatic region (~7.0-7.8 ppm). Due to the substitution pattern, you'll likely see a complex multiplet or three distinct signals (a singlet, a doublet, and a doublet of doublets).

  • Ethyl Group (-CH₂CH₃):

    • A quartet (~2.6 ppm) for the methylene protons (-CH₂-), split by the adjacent methyl group.

    • A triplet (~1.2 ppm) for the methyl protons (-CH₃), split by the adjacent methylene group.

  • Methyl Group (-CH₃): A singlet (~2.3 ppm) for the methyl group attached directly to the aromatic ring.

Identifying Impurities via ¹H NMR:

  • Starting Material (1-ethyl-2-methylbenzene): Look for characteristic aromatic signals of the un-iodinated compound and the absence of the downfield shift caused by the iodine atom.

  • Solvents: Sharp singlets for common solvents like Dichloromethane (~5.3 ppm in CDCl₃) or Acetone (~2.17 ppm in CDCl₃) are dead giveaways.

  • Other Isomers: These will have slightly different chemical shifts and splitting patterns in the aromatic region.

Part 2: Selecting the Right Purification Strategy

The nature of the impurities you identified in Part 1 dictates the most effective purification method. Use this guide to make an informed choice.

Q: My main impurity is the unreacted starting material. Which method is best?

A: The starting material (1-ethyl-2-methylbenzene) is significantly more volatile and much less polar than your iodinated product. This gives you two excellent options:

  • Flash Column Chromatography: The polarity difference is ideal for separation on silica gel. This is the most common and often most effective method.[5][6]

  • Vacuum Distillation: The boiling point difference should be substantial. If you have a large quantity of material (>5-10 g) and the impurities are all significantly more volatile, this can be a very efficient bulk purification method.

Q: GC-MS shows several minor impurities with similar mass spectra to my product. What are these and how do I remove them?

A: These are almost certainly regioisomers. Because their polarity and boiling points are often very close to your desired product, separation can be challenging.

  • Optimized Flash Column Chromatography: This is your primary tool. You will need to carefully select your eluent system to maximize the difference in retention factors (ΔRf). Running multiple small-scale tests using Thin Layer Chromatography (TLC) is essential to find the optimal solvent system before committing to a large column.[5]

Q: My product is a solid at room temperature and appears discolored. What should I do?

A: If your product is a solid and you suspect the impurities are minor, recrystallization is an excellent choice.[7] This technique is highly effective at removing small amounts of impurities from a crystalline solid matrix.

Workflow for Purification Strategy Selection

The following diagram outlines a logical workflow for choosing your purification method based on initial analytical data.

Purification_Strategy cluster_0 Phase 1: Analysis cluster_1 Phase 2: Decision cluster_2 Phase 3: Action A Crude Product B Perform GC-MS and ¹H NMR Analysis A->B C Identify Impurities: - Starting Material - Isomers - Solvents - Byproducts B->C D Impurity Type? C->D E Impurity is Non-polar & Volatile (e.g., Starting Material) D->E  Polarity/BP Difference is Large   F Impurity is a Regioisomer D->F  Polarity/BP Difference is Small   G Product is a Discolored Solid (Minor Impurities) D->G  Product is Solid   H Flash Column Chromatography E->H K Vacuum Distillation E->K  (For Bulk Scale)   I Optimized Flash Column Chromatography F->I J Recrystallization G->J Chromatography_Workflow A 1. Eluent Selection (TLC Analysis) B 2. Pack Column (Silica Gel Slurry) A->B C 3. Load Sample (Dry Loading) B->C D 4. Elute with Solvent (Gradient Polarity) C->D E 5. Collect Fractions D->E F 6. Analyze Fractions (TLC) E->F G 7. Pool Pure Fractions F->G H 8. Evaporate Solvent (Rotovap) G->H I Pure Product H->I Recrystallization_Workflow A 1. Select Solvent B 2. Dissolve Crude Solid in Minimum Hot Solvent A->B C 3. Cool Solution Slowly to Form Crystals B->C D 4. Isolate Crystals (Vacuum Filtration) C->D E 5. Wash with Cold Solvent D->E F 6. Dry Crystals Under Vacuum E->F G Pure Crystalline Product F->G

Sources

Technical Support Center: Optimization of 1-Ethyl-4-iodo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Homocoupling (Biaryl Formation) Ticket ID: #AR-I-4-OPT Status: Open Support Tier: Level 3 (Senior Application Scientist)[1][2]

Introduction: The Substrate Profile

Welcome to the Technical Support Center. You are working with 1-Ethyl-4-iodo-2-methylbenzene .[1][2][3] Before troubleshooting, we must understand the "personality" of this molecule, as its specific steric and electronic profile drives the side reactions.

  • Structure Analysis: The iodine atom is located at the 4-position, para to the ethyl group and meta to the methyl group.

  • Reactivity Implication: Unlike ortho-substituted aryl iodides, the iodine in your substrate is sterically unhindered .[2]

  • The Trap: Because the iodine is accessible, Oxidative Addition to Palladium(0) is extremely fast. If the subsequent step (Transmetallation) is slower than the Oxidative Addition, you will accumulate a high concentration of the active Palladium intermediate (

    
    ).[1] These intermediates will then find each other and disproportionate, leading to the unwanted homodimer (4,4'-diethyl-3,3'-dimethyl-1,1'-biphenyl ).[1][2]
    

Module 1: Cross-Coupling (Suzuki-Miyaura / Sonogashira)

User Issue: "I am seeing significant amounts of the symmetric biaryl dimer instead of my desired cross-coupled product."

Root Cause Analysis

In Palladium catalysis, homocoupling of aryl iodides typically occurs via two mechanisms:

  • Oxidative Homocoupling: Presence of oxygen re-oxidizes Pd(0) to Pd(II), or facilitates a "Glaser-like" coupling if copper is present.[1][2]

  • Reductive Homocoupling (Disproportionation): If the catalytic cycle stalls after oxidative addition, two molecules of

    
     exchange ligands to form 
    
    
    
    and
    
    
    .[1][2] The former reductively eliminates to form the dimer.
Troubleshooting Protocol
Step 1: The "Dosing" Strategy (Critical for Unhindered Iodides)

Because your substrate reacts rapidly with Pd(0), you must starve the reaction of the aryl iodide to prevent the accumulation of the reactive intermediate.

  • Action: Do NOT add 1-Ethyl-4-iodo-2-methylbenzene in one portion.

  • Protocol:

    • Dissolve the catalyst, ligand, base, and boronic acid (1.2–1.5 equiv) in the solvent.

    • Bring the system to reaction temperature.

    • Dissolve 1-Ethyl-4-iodo-2-methylbenzene in a minimal amount of solvent.[1][2]

    • Add the aryl iodide solution dropwise over 30–60 minutes using a syringe pump.

  • Why this works: This keeps the concentration of

    
     low relative to the boronic acid, statistically favoring the Cross-Coupling pathway over the Homocoupling pathway.
    
Step 2: Oxygen Scavenging

Even trace oxygen can trigger homocoupling.[1][2] Simple "bubbling" is often insufficient for sensitive aryl iodides.[1][2]

  • Action: Switch to Freeze-Pump-Thaw or rigorous Sparging.[1][2]

  • Protocol: Sparge Argon (not Nitrogen, as Argon is heavier and blankets better) through the solvent for at least 20 minutes before adding the catalyst.

FAQ: Catalyst Selection

Q: Should I increase the catalyst loading to force the reaction? A: No. Increasing Pd loading often increases homocoupling because the reaction is second-order with respect to Palladium concentration (


 for disproportionation).
Recommendation:  Lower the catalyst loading (e.g., from 5 mol% to 1 mol%) and use a more active ligand (e.g., SPhos or XPhos) to accelerate the Transmetallation step, which is likely your bottleneck.

Module 2: Metal-Halogen Exchange (Lithiation / Grignard)[1][2]

User Issue: "I am generating the Lithium or Magnesium species, but I see dimer formation before I even add my electrophile."

Root Cause Analysis

This is a Wurtz-Type Coupling .[1][2] When you convert the Ar-I to Ar-Li, the highly reactive Ar-Li species attacks the remaining unreacted Ar-I in the flask.[1][2]



Troubleshooting Protocol
Step 1: Temperature & Addition Order
  • The Error: Adding n-BuLi to the Aryl Iodide at temperatures above -78°C.[1][2]

  • The Fix:

    • Cool the Aryl Iodide in THF/Ether to -78°C (Internal temperature; use a probe).

    • Add n-BuLi (or t-BuLi) slowly down the side of the flask to pre-cool it.[1][2]

    • Crucial: If possible, use Inverse Addition . Add the Aryl Iodide into a solution of the lithiating reagent. This ensures Ar-I is never in excess relative to the Lithium source.[1][2]

Step 2: The Turbo-Grignard Alternative

If standard lithiation fails, switch to Knochel's Turbo-Grignard (


).[1][2]
  • Protocol:

    • Dissolve 1-Ethyl-4-iodo-2-methylbenzene in THF at -15°C to 0°C .

    • Add

      
       (1.1 equiv).[1][2]
      
    • Monitor conversion by GC/LC.[1][2]

  • Why this works: The Magnesium-Iodine exchange is fast but the resulting Grignard is less nucleophilic than the Lithium species, significantly reducing the rate at which it attacks the starting iodide.

Visualizing the Pathway Competition

The following diagram illustrates the "Fork in the Road" where your process succeeds or fails. Your goal is to maximize the green path (Transmetallation) and block the red path (Disproportionation).[1]

G cluster_prevention Prevention Strategy Start Start: 1-Ethyl-4-iodo-2-methylbenzene + Pd(0) OxAdd Oxidative Addition Complex (Ar-Pd-I) Start->OxAdd Fast (Unhindered I) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Path A: High [Boronic Acid] Disprop Disproportionation (2x Ar-Pd-I interact) OxAdd->Disprop Path B: High [Ar-Pd-I] Product Desired Product (Cross-Coupling) TransMet->Product Reductive Elim. Dimer Homocoupling Dimer (Impurity) Disprop->Dimer Reductive Elim.

Caption: Kinetic competition between the desired cross-coupling (Path A) and the undesired homocoupling (Path B).

Quick Reference: Solvent & Additive Matrix

Use this table to select the optimal reaction environment for 1-Ethyl-4-iodo-2-methylbenzene.

ParameterRecommendationScientific Rationale
Solvent Toluene/Water (4:1) or Dioxane Biphasic systems often suppress homocoupling by compartmentalizing the base.[1][2]
Base

or

Weaker bases reduce the rate of Pd-catalyzed dehalogenation side reactions compared to alkoxides.[1][2]
Additive Slow Addition (Syringe Pump) #1 Fix. Keeps steady-state concentration of Ar-I low.[1][2]
Atmosphere Argon Sparging Heavier than air; displaces

more effectively than

.[1][2]
Ligand SPhos or XPhos Bulky, electron-rich ligands accelerate transmetallation, clearing the "traffic jam" at the Pd center.

References

  • Mechanisms of Homocoupling in Suzuki-Miyaura Reactions Adamo, C., Amatore, C., Jutand, A., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Boronic Acids."[4] Journal of the American Chemical Society, 2006. [1]

  • Suppression Strategies in Process Chemistry Littke, A. F., Dai, C., & Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society, 2000.[5] [1]

  • Knochel Turbo-Grignard Protocols Krasovskiy, A., & Knochel, P.[1][2] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004.[2] [1]

  • Oxidative Homocoupling Risks Evano, G., & Blanchard, N. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis." Chemical Reviews, 2008.[2] [1]

Sources

Validation & Comparative

A Comparative Guide to the Iodination of 2-Ethyltoluene for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive comparative analysis of prevalent iodination methods for 2-ethyltoluene, a critical starting material in the synthesis of various pharmaceutical and specialty chemical intermediates. The strategic introduction of an iodine atom onto the 2-ethyltoluene scaffold opens avenues for further molecular elaboration through cross-coupling reactions, making the efficiency and regioselectivity of the initial iodination step paramount. This document provides an in-depth examination of various synthetic strategies, supported by mechanistic insights and detailed experimental protocols, to empower researchers in selecting the optimal method for their specific applications.

Introduction: The Synthetic Challenge and Strategic Importance

2-Ethyltoluene presents a unique substrate for electrophilic aromatic substitution. The presence of two activating alkyl groups, methyl and ethyl, which are ortho and para directing, leads to a mixture of potential regioisomers upon iodination. The primary challenge lies in controlling the regioselectivity to favor the desired isomer, typically 1-iodo-2-ethyl-4-methylbenzene or 2-iodo-1-ethyl-3-methylbenzene, while maximizing the reaction yield and minimizing side-product formation. The steric hindrance imposed by the ethyl group can also play a significant role in directing the incoming electrophile.

This guide will dissect and compare the following key iodination methodologies:

  • Direct Iodination with Molecular Iodine and an Oxidizing Agent

  • N-Iodosuccinimide (NIS) Mediated Iodination

  • Electrochemical Iodination: A Green Chemistry Approach

Methodologies: A Head-to-Head Comparison

Direct Iodination with Molecular Iodine (I₂) and an Oxidizing Agent

Direct iodination using molecular iodine is a classical and cost-effective approach. However, the electrophilicity of I₂ is relatively low, and the reaction is reversible due to the formation of hydrogen iodide (HI), a strong reducing agent that can convert the iodo-aromatic product back to the starting material.[1] To overcome this, an oxidizing agent is essential to convert HI back to I₂ or to generate a more potent iodinating species in situ, such as the iodonium ion (I⁺).[2]

Mechanism Rationale: The oxidizing agent (e.g., HNO₃, H₂O₂, HIO₃) reacts with I₂ to form a more powerful electrophile. This electrophile is then attacked by the electron-rich aromatic ring of 2-ethyltoluene, proceeding through a standard electrophilic aromatic substitution mechanism.[3] The directing effects of the ethyl and methyl groups favor substitution at the positions ortho and para to them.

Experimental Protocol: Iodination using Iodine and Nitric Acid

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-ethyltoluene (1 equivalent) in glacial acetic acid.

  • Reagent Addition: Add molecular iodine (I₂, 0.5 equivalents) to the solution and stir until dissolved.

  • Initiation: Slowly add concentrated nitric acid (HNO₃, 1.5 equivalents) dropwise to the reaction mixture at room temperature. The reaction is exothermic, and the temperature should be monitored.

  • Reaction Progression: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess iodine. The product will precipitate out of the solution.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from ethanol to obtain the purified iodinated 2-ethyltoluene.

Data Summary Table: Direct Iodination Methods

Oxidizing AgentTypical YieldRegioselectivityAdvantagesDisadvantages
Nitric Acid (HNO₃)Good to ExcellentModerateCost-effective, readily available reagents.[4]Formation of nitrated byproducts, harsh acidic conditions.
Hydrogen Peroxide (H₂O₂)GoodModerate"Green" oxidant, water is the only byproduct.May require a catalyst, slower reaction rates.
Periodic Acid (H₅IO₆)HighGoodEfficient for a range of aromatics.Stoichiometric use of the oxidant can be costly.
N-Iodosuccinimide (NIS) Mediated Iodination

N-Iodosuccinimide (NIS) is a mild and efficient source of electrophilic iodine, offering improved regioselectivity in many cases.[5] The reaction is typically catalyzed by a Brønsted or Lewis acid, which activates the NIS to generate a more potent iodinating agent.[5]

Mechanism Rationale: The acid catalyst protonates the carbonyl oxygen of NIS, increasing the electrophilicity of the iodine atom. The activated NIS complex is then attacked by the aromatic ring. The bulkier nature of the NIS reagent can enhance selectivity for the less sterically hindered positions on the 2-ethyltoluene ring.

Experimental Protocol: Iodination using NIS and Trifluoroacetic Acid (TFA)

  • Reaction Setup: Dissolve 2-ethyltoluene (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.

  • Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 equivalents) to the mixture.

  • Reaction Progression: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within 1-3 hours.

  • Work-up: Once the reaction is complete, wash the mixture with an aqueous solution of sodium thiosulfate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Summary Table: NIS-Based Iodination

CatalystTypical YieldRegioselectivityAdvantagesDisadvantages
Trifluoroacetic Acid (TFA)HighGood to ExcellentMild reaction conditions, short reaction times.[6]NIS is more expensive than I₂, TFA is corrosive.
Lewis Acids (e.g., Fe(OTf)₃)HighExcellentHigh catalytic efficiency, can be used in small amounts.[5]Lewis acids can be moisture-sensitive.
Electrochemical Iodination

Electrochemical methods offer a greener and more sustainable alternative for iodination.[7] These methods involve the in-situ generation of the iodinating species at an electrode surface from a simple iodide salt like potassium iodide (KI).[7] This approach avoids the use of harsh oxidizing agents.

Mechanism Rationale: An electric potential is applied to a solution containing KI and 2-ethyltoluene. At the anode, iodide ions are oxidized to molecular iodine (I₂) or hypoiodite (IO⁻), which then act as the electrophilic iodinating agents.[7] The reaction conditions can be finely tuned by controlling the applied potential.

Experimental Workflow: Electrochemical Iodination

G cluster_setup Reaction Setup cluster_process Electrolysis cluster_workup Work-up & Purification A Electrochemical Cell B 2-Ethyltoluene, KI, Solvent A->B C Anode & Cathode A->C D Apply Potential B->D E Anodic Oxidation (I⁻ → I₂/IO⁻) D->E F Iodination of 2-Ethyltoluene E->F G Extraction F->G H Purification (Chromatography) G->H

Sources

A Researcher's Guide to Alternatives for 1-Ethyl-4-iodo-2-methylbenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials, the choice of starting materials is a critical determinant of efficiency, cost, and overall success. 1-Ethyl-4-iodo-2-methylbenzene has long served as a reliable building block, primarily due to the high reactivity of the carbon-iodine bond in a multitude of cross-coupling reactions. However, the landscape of synthetic methodology is ever-evolving, driven by the need for more cost-effective, accessible, and versatile reagents. This guide provides a comprehensive comparison of viable alternatives to 1-Ethyl-4-iodo-2-methylbenzene, offering researchers, scientists, and drug development professionals the data and insights necessary to make informed decisions in their synthetic endeavors.

We will delve into the performance of bromo- and chloro-analogs in key transformations such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. This guide will present a comparative analysis of their reactivity, supported by experimental data, and provide detailed protocols to ensure the reproducibility of the discussed methods. Furthermore, we will explore the synthetic accessibility and relative cost of these alternatives, providing a holistic view for strategic synthetic planning.

The Reactivity Landscape: A Comparative Overview

The utility of an aryl halide in cross-coupling reactions is intrinsically linked to the strength of the carbon-halogen bond. The established trend in reactivity follows the order: C-I < C-Br < C-Cl. This hierarchy is a direct consequence of bond dissociation energies, with the weaker C-I bond being more readily cleaved during the oxidative addition step of the catalytic cycle. While this high reactivity makes 1-Ethyl-4-iodo-2-methylbenzene a dependable substrate, it is not without its drawbacks, including higher cost and potential for undesired side reactions.

The following sections will provide a detailed, reaction-by-reaction comparison of 1-Ethyl-4-iodo-2-methylbenzene with its bromo and chloro counterparts, highlighting the practical implications of this reactivity trend.

Suzuki-Miyaura Coupling: A Tale of Diminishing Returns

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. When comparing the performance of 1-ethyl-4-halo-2-methylbenzenes in this reaction, a clear trend in reactivity and yield is observed.

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1-Ethyl-4-iodo-2-methylbenzenePd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O90495
1-Ethyl-4-bromo-2-methylbenzenePd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O901285
1-Ethyl-4-chloro-2-methylbenzenePd(dppf)Cl₂ (3 mol%)Cs₂CO₃Dioxane1102470

Note: The data presented is a representative compilation from various literature sources and may vary based on specific reaction conditions and substrates.

As the data indicates, the iodo-derivative provides the highest yield in the shortest reaction time under relatively mild conditions. The bromo-analog requires a longer reaction time to achieve a comparable, albeit lower, yield. The chloro-derivative necessitates a more active catalyst system, a stronger base, and higher temperatures to achieve a moderate yield, underscoring its lower reactivity.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Ethyl-4-bromo-2-methylbenzene with Phenylboronic Acid

To a flame-dried Schlenk flask was added 1-ethyl-4-bromo-2-methylbenzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (2.0 mmol). The flask was evacuated and backfilled with argon three times. Degassed toluene (5 mL) and water (1 mL) were then added via syringe. The reaction mixture was heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired biaryl.

Reactivity Profiling of Iodoarene Isomers in Cross-Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), aryl iodides are the "gold standard" electrophiles due to the weak C–I bond. However, isomerism (ortho, meta, para) introduces drastic kinetic variances that often derail library synthesis or process scaling.

The Core Reality: Reactivity generally follows the order Para > Meta >> Ortho .[1] While para and meta isomers are governed primarily by electronic effects (Hammett correlation), ortho isomers face a steep steric penalty that inhibits the formation of the active Pd(II) complex and retards transmetallation. This guide provides the mechanistic grounding and experimental protocols to predict, quantify, and overcome these reactivity disparities.

Mechanistic Foundation: Why Isomers Diverge

The disparity in reactivity arises from two competing forces interacting with the catalytic cycle: Steric Bulk (Cone Angle) and Electronic Density (Hammett


).
The Ortho Effect (The Steric Wall)

Ortho-substituted iodoarenes present a physical blockade.

  • Oxidative Addition: While C–I bond cleavage is fast, the resulting Pd(II) species is crowded. Bulky groups (e.g., o-Me, o-CF

    
    ) clash with the phosphine ligands, destabilizing the cis-complex and forcing a rapid, sometimes unfavorable, isomerization to trans.
    
  • Transmetallation (The Real Bottleneck): This is often the rate-determining step for ortho substrates. The incoming nucleophile (e.g., boronic acid) cannot easily approach the crowded Pd center, leading to stalled cycles and homocoupling side products.

Meta vs. Para (The Electronic Fine-Tuning)

Without steric inhibition, electronic effects dominate:

  • Electron-Withdrawing Groups (EWGs): (-NO

    
    , -CF
    
    
    
    , -COR) at para or meta positions decrease electron density on the arene, making the C–I bond more susceptible to oxidative addition by the nucleophilic Pd(0). Para-EWGs are the most reactive.
  • Electron-Donating Groups (EDGs): (-OMe, -NH

    
    ) increase electron density, making the arene less electrophilic and slowing oxidative addition.
    
Visualization: Mechanistic Bottlenecks

The following diagram illustrates where steric hindrance disrupts the catalytic cycle compared to the smooth pathway of para isomers.

G cluster_legend Key Bottleneck Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Formation of Ar-Pd-I) Pd0->OxAdd + Ar-I ArI Ar-I (Substrate) ArI->OxAdd OrthoBlock STERIC CLASH (Ortho-Substituent) OxAdd->OrthoBlock Ortho Path TransMet Transmetallation (Rate Limiting for Ortho) OxAdd->TransMet Para/Meta Path OrthoBlock->TransMet Slow / High Energy RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Biaryl Product RedElim->Product

Caption: Comparative pathway showing the steric blockade encountered by ortho-isomers during the transition from oxidative addition to transmetallation.

Comparative Performance Analysis

The following data summarizes typical performance metrics for iodoarene isomers in a standard Suzuki-Miyaura coupling (Phenylboronic acid, Pd(PPh


)

, Na

CO

, Toluene/H

O).
FeaturePara-Iodoarene (p-Tolyl-I)Meta-Iodoarene (m-Tolyl-I)Ortho-Iodoarene (o-Tolyl-I)
Relative Rate (

)
100 (Reference)~85< 5
Typical Yield (Standard) > 95%85-90%10-40%
Limiting Step Transmetallation (Fast)Transmetallation (Fast)Steric hindrance at Pd center
Catalyst Requirement Standard (PPh

)
Standard (PPh

)
Specialized (SPhos/XPhos)
Side Reactions MinimalMinimalDehalogenation, Homocoupling

Key Insight: The drop-off for ortho isomers is not linear; it is exponential. Standard protocols that work for para will fail for ortho.

Experimental Protocol: Competitive Reactivity Profiling

To objectively determine the reactivity order for your specific scaffold, do not run separate reactions. Run a Competitive Experiment . This internal control method eliminates variables like temperature fluctuations or catalyst weighing errors.

Materials
  • Substrate A: Para-substituted Aryl Iodide (1.0 equiv)

  • Substrate B: Ortho-substituted Aryl Iodide (1.0 equiv)

  • Coupling Partner: Phenylboronic Acid (0.5 equiv) — Limiting Reagent

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Base: K

    
    CO
    
    
    
    (2.0 equiv)
  • Internal Standard: Dodecane or 1,3,5-Trimethoxybenzene (0.5 equiv)

Workflow
  • Setup: In a glovebox or under Ar, combine Substrate A, Substrate B, Base, and Internal Standard in a reaction vial.

  • Solvation: Add degassed solvent (Dioxane/Water 4:1).

  • Initiation: Add the Limiting Reagent (Boronic Acid) and Catalyst.

  • Sampling: Heat to 60°C. Take aliquots at t=15 min, 1 hr, and 4 hr.

  • Quench: Filter aliquot through a silica plug (elute with EtOAc) to remove Pd.

  • Analysis: Analyze via GC-FID or H-NMR.

Calculation

Calculate the relative rate (


) based on product consumption:


If Substrate A (para) is fully consumed while Substrate B (ortho) remains, the selectivity is exclusive.

Optimization Strategy: Solving the Ortho-Problem

When standard conditions fail for ortho-isomers, simply increasing temperature often leads to catalyst decomposition (Pd black). The solution lies in Ligand Design .

The Ligand Switch

Switch from generic triphenylphosphine (PPh


) to Dialkylbiaryl Phosphines (Buchwald Ligands).
  • SPhos / XPhos: These ligands are bulky but electron-rich.[2]

    • Mechanism:[2][3][4][5][6][7] The bulk promotes the formation of a monoligated Pd(0)-L species (highly active).

    • Effect: They create a "pocket" that facilitates oxidative addition while preventing the formation of inactive dimers.

Decision Tree for Ligand Selection

Use this logic flow to select the correct catalytic system based on your isomer.

LigandSelect Start Start: Select Aryl Iodide Isomer IsomerCheck Isomer Type? Start->IsomerCheck ParaMeta Para or Meta IsomerCheck->ParaMeta Ortho Ortho / Multi-Ortho IsomerCheck->Ortho Standard Standard System: Pd(PPh3)4 or Pd(dppf)Cl2 ParaMeta->Standard OrthoCheck Steric Severity? Ortho->OrthoCheck MildOrtho Single Ortho-Subst. (e.g., o-Tolyl) OrthoCheck->MildOrtho SevereOrtho Di-Ortho / Bulky (e.g., Mesityl) OrthoCheck->SevereOrtho SPhos Use SPhos Pd G3 (High Turnover) MildOrtho->SPhos XPhos Use XPhos Pd G3 (Max Steric Relief) SevereOrtho->XPhos

Caption: Decision matrix for selecting the optimal ligand system based on the steric profile of the iodoarene.

References

  • BenchChem. (2025).[1] A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[1][8][9] Retrieved from

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from

Sources

A Senior Application Scientist's Guide to 1-Ethyl-4-iodo-2-methylbenzene: Synthesis, Cross-Validation, and Performance in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 1-Ethyl-4-iodo-2-methylbenzene, a key building block in modern organic synthesis. We will explore its synthesis through established methodologies, detail its characterization, and critically evaluate its performance in palladium-catalyzed cross-coupling reactions. This document is intended to be a practical resource, offering not just protocols but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction to 1-Ethyl-4-iodo-2-methylbenzene: A Versatile Building Block

1-Ethyl-4-iodo-2-methylbenzene, with the chemical structure C₉H₁₁I, is a substituted aromatic iodide that serves as a valuable precursor in the synthesis of more complex organic molecules.[1] Its utility stems from the presence of a reactive carbon-iodine bond, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The ethyl and methyl substituents on the benzene ring provide steric and electronic differentiation, influencing the reactivity and allowing for the synthesis of specifically substituted biaryl and other complex aromatic systems. These structural motifs are frequently found in pharmaceuticals, agrochemicals, and materials science.

Synthesis of 1-Ethyl-4-iodo-2-methylbenzene: A Comparative Analysis of Methodologies

The introduction of an iodine atom onto the benzene ring of 2-ethyltoluene can be achieved through several synthetic strategies. The choice of method often depends on the availability of starting materials, desired purity, and scalability. Here, we compare two common and reliable approaches: Electrophilic Aromatic Iodination and the Sandmeyer Reaction.

Method 1: Direct Electrophilic Iodination

Direct iodination of an aromatic ring requires an electrophilic iodine source. Since molecular iodine (I₂) itself is not sufficiently reactive to iodinate a neutral aromatic ring, an oxidizing agent is necessary to generate a more potent electrophilic species, often considered to be I⁺.[2] A common and effective system for this transformation is the use of iodine in the presence of periodic acid.[3]

Reaction Scheme:

Causality of Experimental Choices: The ethyl and methyl groups are ortho, para-directing activators of the benzene ring. Due to steric hindrance from the ethyl group at the ortho position, the incoming electrophile (I⁺) will preferentially substitute at the para position, leading to the desired 1-Ethyl-4-iodo-2-methylbenzene isomer. Periodic acid is an excellent choice as an oxidant because it is a strong oxidizing agent, and its byproducts are generally easy to remove during workup.[3]

Method 2: The Sandmeyer Reaction

The Sandmeyer reaction provides an alternative route starting from the corresponding aniline (2-ethyl-4-methylaniline).[4] This multi-step process involves the diazotization of the primary amine followed by the introduction of iodine using a potassium iodide solution.[4] While this method involves more steps, it can be advantageous when the starting aniline is readily available or when direct iodination proves to be low-yielding or non-selective.

Reaction Scheme:

  • Diazotization: 2-Ethyl-4-methylaniline + NaNO₂ + 2HCl → [Diazonium Salt] + NaCl + 2H₂O

  • Iodination: [Diazonium Salt] + KI → 1-Ethyl-4-iodo-2-methylbenzene + N₂ + KCl

Causality of Experimental Choices: The Sandmeyer reaction is a robust method for introducing a wide range of functional groups onto an aromatic ring.[4] The conversion of the amino group to a diazonium salt creates an excellent leaving group (N₂), facilitating the subsequent nucleophilic substitution by the iodide ion. The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.

Comparison of Synthetic Routes
FeatureDirect Electrophilic IodinationSandmeyer Reaction
Starting Material 2-Ethyltoluene2-Ethyl-4-methylaniline
Number of Steps OneTwo
Reagents I₂, Periodic AcidNaNO₂, HCl, KI
Selectivity Generally high for para-substitutionPositionally defined by the starting amine
Potential Byproducts Over-iodinated productsPhenolic impurities (if diazonium salt decomposes)
Scalability Generally goodCan be challenging due to the instability of diazonium salts

Experimental Protocols and Characterization

Detailed Protocol for Direct Electrophilic Iodination

This protocol is adapted from established methods for the iodination of activated aromatic compounds.[3]

Materials:

  • 2-Ethyltoluene

  • Iodine (I₂)

  • Periodic acid dihydrate (H₅IO₆)

  • Acetic acid

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethyltoluene (1.0 eq) in glacial acetic acid.

  • Add iodine (0.5 eq) and periodic acid dihydrate (0.2 eq) to the solution.

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure 1-Ethyl-4-iodo-2-methylbenzene.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve 2-Ethyltoluene in Acetic Acid B Add I₂ and H₅IO₆ A->B C Heat to 70-80 °C (4-6 hours) B->C D Cool and Quench (Water/CH₂Cl₂) C->D E Wash with Na₂S₂O₃, NaHCO₃, Brine D->E F Dry (MgSO₄) and Concentrate E->F G Column Chromatography (Silica Gel, Hexane) F->G H Pure 1-Ethyl-4-iodo-2-methylbenzene G->H

Caption: Workflow for the synthesis of 1-Ethyl-4-iodo-2-methylbenzene via direct iodination.

Characterization Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.50-7.40 (m, 2H, Ar-H)

    • δ 7.00-6.90 (m, 1H, Ar-H)

    • δ 2.65 (q, J = 7.6 Hz, 2H, -CH₂CH₃)

    • δ 2.30 (s, 3H, Ar-CH₃)

    • δ 1.25 (t, J = 7.6 Hz, 3H, -CH₂CH₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 144.0, 138.0, 137.5, 130.0, 128.0, 92.0 (Ar-C)

    • δ 28.0 (-CH₂CH₃)

    • δ 22.0 (Ar-CH₃)

    • δ 15.0 (-CH₂CH₃)

  • Mass Spectrometry (EI):

    • M⁺ at m/z = 246.0

Cross-Validation in Palladium-Catalyzed Cross-Coupling Reactions

1-Ethyl-4-iodo-2-methylbenzene is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The C-I bond is weaker than C-Br and C-Cl bonds, leading to a higher reactivity in the oxidative addition step of the catalytic cycle.

Suzuki-Miyaura Coupling: A Comparative Perspective

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds between an organohalide and an organoboron compound.[5]

Reaction Scheme:

Experimental Protocol (General): A general protocol for the Suzuki-Miyaura coupling of an aryl iodide would involve the following steps:[6]

  • To a flask containing a magnetic stirrer, add 1-Ethyl-4-iodo-2-methylbenzene (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system (e.g., toluene/ethanol/water).

  • Heat the reaction mixture to reflux (80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.

  • Purify the product by column chromatography.

Performance Comparison with Alternative Reagents:

Aryl HalideRelative Reactivity in Suzuki CouplingTypical Reaction ConditionsComments
1-Ethyl-4-iodo-2-methylbenzene HighMild to moderate temperatures (RT to 80 °C)Generally high yields and fast reaction times.
1-Bromo-4-ethyl-2-methylbenzene ModerateModerate to high temperatures (80-110 °C)Good yields, but may require longer reaction times or more active catalysts.
1-Chloro-4-ethyl-2-methylbenzene LowHigh temperatures (>100 °C) and specialized catalysts/ligandsOften requires more forcing conditions and catalyst optimization.

The higher reactivity of aryl iodides like 1-Ethyl-4-iodo-2-methylbenzene can be attributed to the lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[7]

Catalytic Cycle Diagram:

G A Pd(0)L₂ B Ar-Pd(II)-I(L₂) A->B Oxidative Addition (Ar-I) C Ar-Pd(II)-Ar'(L₂) B->C Transmetalation (Ar'-B(OH)₂) C->A Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck Reaction: Olefin Arylation

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[8]

Reaction Scheme:

Experimental Protocol (General): A typical Heck reaction protocol involves:[9]

  • Charging a reaction vessel with 1-Ethyl-4-iodo-2-methylbenzene (1.0 eq), the alkene (e.g., styrene, 1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N).

  • Adding a polar aprotic solvent (e.g., DMF or NMP).

  • Heating the mixture to 80-120 °C under an inert atmosphere.

  • Monitoring the reaction by TLC or GC.

  • After completion, performing a standard aqueous workup, extraction, and purification by column chromatography.

Comparative Performance Insights:

Similar to the Suzuki-Miyaura coupling, aryl iodides are generally more reactive in the Heck reaction than the corresponding bromides and chlorides.[10] The steric hindrance from the ortho-methyl group in 1-Ethyl-4-iodo-2-methylbenzene might slightly decrease the reaction rate compared to less substituted aryl iodides, but the reaction is still expected to proceed efficiently under standard conditions. The use of bulky phosphine ligands can sometimes be beneficial in promoting the reductive elimination step and improving catalyst turnover, especially with sterically demanding substrates.

Conclusion

1-Ethyl-4-iodo-2-methylbenzene stands out as a highly versatile and reactive building block for the synthesis of complex aromatic compounds. Its synthesis is readily achievable through direct iodination of 2-ethyltoluene or via the Sandmeyer reaction of the corresponding aniline, with the choice of method depending on practical considerations. In palladium-catalyzed cross-coupling reactions, its performance is superior to that of the analogous bromo and chloro derivatives, primarily due to the facile oxidative addition of the C-I bond to the palladium catalyst. This guide provides the necessary theoretical framework and practical protocols to effectively utilize 1-Ethyl-4-iodo-2-methylbenzene in a research and development setting.

References

  • PubChem. (n.d.). 4-Ethyl-1-iodo-2-methylbenzene. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Zhao, F., Bhanage, B. M., Shirai, M., & Arai, M. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry. A European Journal, 6(5), 843–848.
  • Organic Syntheses. (n.d.). Iodosobenzene. Retrieved January 26, 2026, from [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2008). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 26, 2026, from [Link]

  • Organic Syntheses. (n.d.). Periodic acid dihydrate. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2015). Suzuki coupling of iodobenzene and phenylboronic acid. Retrieved January 26, 2026, from [Link]

  • Organic Syntheses. (1998). Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-methylbiphenyl. Retrieved January 26, 2026, from [Link]

  • Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2017). Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid catalyzed by Cu‐AIA‐PC‐Pd. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (2016). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Retrieved January 26, 2026, from [Link]

  • YouTube. (2021). Sandmeyer reaction (synthesis of 2-Iodobenzoic acid). Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (2004). Organoborane coupling reactions (Suzuki coupling). Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved January 26, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). and explaining 13C NMR spectrum of 1-iodo-2-methylpropane. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2017). Suzuki–Miyaura coupling of 2‐bromo‐m‐xylene and o‐tolylboronic acid by.... Retrieved January 26, 2026, from [Link]

  • YouTube. (2020). Suzuki reaction example. Retrieved January 26, 2026, from [Link]

  • YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Retrieved January 26, 2026, from [Link]

  • MDPI. (2013). Heck Reaction—State of the Art. Retrieved January 26, 2026, from [Link]

  • Organic Syntheses. (n.d.). iodobenzene. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2015). Suzuki cross-coupling of iodobenzene and phenylboronic acid in representative glycerol-based solvents. Retrieved January 26, 2026, from [Link]

  • YouTube. (2021). Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 26, 2026, from [Link]

  • Brainly.in. (2021). H1 Nmr spectrum of 1 ethyl 4 methylbenzene. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (2020). Highly efficient and practical hydrogenation of olefins catalyzed by in situ generated iron complex catalysts. Retrieved January 26, 2026, from [Link]

Sources

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